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  • Product: 6-amino-2-methyl-4H-3,1-benzoxazin-4-one
  • CAS: 1368659-05-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: The Chemo-Functional Utility of 6-Amino-2-methyl-4H-3,1-benzoxazin-4-one

The following technical guide details the chemical properties, synthesis, and applications of 6-amino-2-methyl-4H-3,1-benzoxazin-4-one . [1] Executive Summary 6-Amino-2-methyl-4H-3,1-benzoxazin-4-one represents a special...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 6-amino-2-methyl-4H-3,1-benzoxazin-4-one .

[1]

Executive Summary

6-Amino-2-methyl-4H-3,1-benzoxazin-4-one represents a specialized class of heterocyclic electrophiles used primarily as pharmacophores in serine protease inhibition and as versatile synthons for quinazolinone derivatives.[1] Its core structure features a labile lactone-like ring fused to a benzene moiety, rendering it highly reactive toward nucleophiles.[1][2] This reactivity is the basis for its dual utility: it acts as a "suicide substrate" for enzymes like Human Leukocyte Elastase (HLE) and as a chemical intermediate for constructing complex heterocyclic libraries.[2]

This guide analyzes the molecule's structural dynamics, offering validated protocols for its synthesis and transformation, while addressing the critical stability challenges associated with the free amino group in this ring system.

Structural Architecture & Synthesis Strategy

The 3,1-benzoxazin-4-one ring system is electronically distinct from its 1,4-isomer.[1] The carbonyl at position 4 is part of a cyclic acylimidate (lactone-imine hybrid), creating a center of high electrophilicity.[1]

The Synthesis Dilemma: Free Amine vs. Acetamido Protection

Direct synthesis of the free 6-amino derivative via the standard acetic anhydride method is chemically contradictory.[2] Refluxing 5-aminoanthranilic acid with acetic anhydride yields the 6-acetamido derivative due to the simultaneous acetylation of the exocyclic amine.[2]

To access the 6-amino functionality, researchers must employ a protection-deprotection strategy or a nitro-reduction pathway.[1][2]

Optimized Protocol: The Nitro-Reduction Route

This method avoids competitive N-acylation of the position 6 amine during cyclization.[2]

Step 1: Cyclization of 5-Nitroanthranilic Acid

  • Reagents: 5-Nitroanthranilic acid (1.0 eq), Acetic Anhydride (5.0 eq).

  • Procedure: Reflux the mixture for 2–3 hours. The acetic anhydride acts as both solvent and dehydrating agent.[2]

  • Isolation: Concentrate under reduced pressure. Wash the solid residue with cold ethanol/ether to remove excess anhydride.[2]

  • Product: 6-Nitro-2-methyl-4H-3,1-benzoxazin-4-one (Stable intermediate, MP ~236–240 °C).[1]

Step 2: Selective Reduction (The Critical Step) Caution: The benzoxazinone ring is sensitive to aqueous hydrolysis.[2] Standard aqueous acid/metal reductions (Fe/HCl) may hydrolyze the ring.[1]

  • Method: Catalytic Hydrogenation (Pd/C) in anhydrous aprotic solvent (e.g., Dioxane or THF).[1][2]

  • Conditions: 10% Pd/C, H₂ atmosphere (balloon pressure), Room Temperature, 4–6 hours.

  • Workup: Filter catalyst through Celite under inert atmosphere. Evaporate solvent to yield 6-amino-2-methyl-4H-3,1-benzoxazin-4-one .[1]

  • Storage: Store under Argon at -20°C. The free amine is prone to oxidative polymerization and hydrolysis.[1][2]

Chemical Reactivity: The Electrophilic Core

The utility of this molecule is defined by the competition between the C4-Carbonyl (hard electrophile) and the C2-Methyl (potential enamine-like reactivity, though less pronounced).[1]

Reaction Pathway A: Nucleophilic Ring Opening (Quinazolinone Synthesis)

The most common application is the conversion to quinazolin-4-ones.[1][2] Primary amines attack the C4 carbonyl, opening the oxazine ring to form an amidine intermediate, which then recyclizes with loss of water.

Reaction Pathway B: Hydrazinolysis

Reaction with hydrazine hydrate yields 3-amino-2-methyl-quinazolin-4(3H)-one , a key intermediate for Schiff base libraries.[1]

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways based on the nucleophile employed.

ReactionPathways Benzoxazinone 6-Amino-2-methyl- 4H-3,1-benzoxazin-4-one Quinazolinone 2,3-Disubstituted Quinazolin-4-one Benzoxazinone->Quinazolinone 1. Ring Opening 2. Recyclization (-H2O) AminoQuin 3-Amino-2-methyl- quinazolin-4-one Benzoxazinone->AminoQuin Hydrazinolysis Anthranilic N-Acetyl-5-amino- anthranilic acid Benzoxazinone->Anthranilic Hydrolysis (Ring Destruction) Amine Primary Amine (R-NH2) Amine->Benzoxazinone Hydrazine Hydrazine (NH2-NH2) Hydrazine->Benzoxazinone Water Water/OH- Water->Benzoxazinone

Caption: Divergent synthesis pathways: Amines restore the ring as a Quinazolinone; Water destroys it.[1][3]

Pharmacological Mechanism: Serine Protease Inhibition[4]

6-Amino-2-methyl-4H-3,1-benzoxazin-4-one derivatives function as alternate substrate inhibitors .[1] They mimic the natural peptide substrate of serine proteases (like C1r, C1s, and Human Leukocyte Elastase).

Mechanism of Action[5]
  • Recognition: The enzyme's specificity pocket binds the benzoxazinone.[1][2]

  • Acylation: The catalytic Serine-OH attacks the C4 carbonyl of the benzoxazinone.[2]

  • Ring Opening: The C-O bond cleaves, tethering the inhibitor to the enzyme via an ester linkage (Acyl-Enzyme Intermediate).[1][2]

  • Inhibition: The tethered benzoyl group sterically blocks the active site.[1][2] Unlike natural substrates, the deacylation (hydrolysis) of this intermediate is extremely slow, effectively silencing the enzyme.

InhibitionMechanism EnzymeFree Active Serine Protease (Ser-OH) Complex Michaelis Complex (Non-covalent) EnzymeFree->Complex + Inhibitor Inhibitor Benzoxazinone Inhibitor AcylEnzyme Acyl-Enzyme Intermediate (Ring Opened, Covalently Bound) Complex->AcylEnzyme Nu- Attack at C4 Ring Opening Deacylation Slow Hydrolysis (Enzyme Recovery) AcylEnzyme->Deacylation k_off (Very Slow) Deacylation->EnzymeFree Regeneration

Caption: Mechanism of Suicide Inhibition: The benzoxazinone permanently acylates the catalytic serine.[1]

Key Physical & Spectral Properties

Researchers should use the following data to validate the synthesis of the core scaffold. Note that the free amine is often generated in situ or used immediately due to stability concerns.[2]

PropertyData / ObservationNotes
Molecular Formula C₉H₈N₂O₂MW: 176.17 g/mol
Appearance Yellowish crystalline solidColor deepens upon oxidation/polymerization.[1][2]
Solubility Soluble: DMSO, DMF, CHCl₃Insoluble: Water (Hydrolyzes)Do not use protic solvents (MeOH, EtOH) for storage.[1]
IR Spectrum ν(C=O): 1750–1775 cm⁻¹ ν(C=N): ~1620 cm⁻¹The high frequency C=O is diagnostic of the strained lactone ring.[1]
¹H NMR (DMSO-d₆) Methyl (C2): Singlet, δ ~2.2–2.4 ppmAromatic: Multiplets, δ 6.8–8.0 ppmAbsence of carboxylic acid proton confirms cyclization.[1]
Stability Moisture SensitiveHydrolyzes to N-acetyl-5-aminoanthranilic acid.[1][2]

References

  • Synthesis via Acetic Anhydride: Int. J. Modern Org.[1][2][4] Chem., 2013, 2(2), 81-121.[4]

    • Citation Note: Describes the general cyclization of anthranilic acids using acetic anhydride.
  • Reactivity with Amines (Quinazolinones): Chemical and Process Engineering Research, Vol.35, 2015.[1][2]

    • Citation Note: Details the nucleophilic attack mechanism and ring-opening reactions.
  • Serine Protease Inhibition: Journal of Medicinal Chemistry (Contextual validation of benzoxazinone pharmacophore).

    • Citation Note: Validates the mechanism of acyl-enzyme inhibition by 4H-3,1-benzoxazin-4-ones.[1]

  • Crystal Structure & Nitro-Precursor: Acta Crystallographica Section C, 1998.

    • Citation Note: Provides structural data for the 7-nitro analog, serving as a reference for the ring system's geometry.

Sources

Exploratory

Technical Guide: Solubility Profiling & Process Engineering for 6-amino-2-methyl-4H-3,1-benzoxazin-4-one

Topic: Solubility Profiling & Process Engineering for 6-amino-2-methyl-4H-3,1-benzoxazin-4-one Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Discovery Researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling & Process Engineering for 6-amino-2-methyl-4H-3,1-benzoxazin-4-one Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Discovery Researchers.

Executive Summary

This guide provides a technical analysis of the solubility behavior, thermodynamic characteristics, and solvent selection strategies for 6-amino-2-methyl-4H-3,1-benzoxazin-4-one (referred to herein as AMBO ). As a critical pharmacophore precursor—specifically for quinazolinone-based anticonvulsants and antimicrobials—AMBO presents unique solubility challenges due to the interplay between its labile lactone core and the hydrogen-bonding capacity of the C6-amino moiety. This document moves beyond static data, offering a self-validating protocol for solubility determination and thermodynamic modeling to support process optimization.

Chemical Profile & Industrial Significance

Structural Dynamics

AMBO is a bicyclic heterocycle characterized by a 3,1-benzoxazine core. Unlike its parent compound (2-methyl-4H-3,1-benzoxazin-4-one), the introduction of an amino group at the 6-position significantly alters its polarity and crystal lattice energy.

  • Core Moiety: 3,1-Benzoxazin-4-one (Electrophilic lactone, susceptible to nucleophilic attack).

  • Substituent: 6-Amino group (H-bond donor, increases polarity).

  • Process Implication: The molecule acts as a "dynamic intermediate." Solubility testing must account for potential solvolysis in protic solvents or hydrolysis in wet solvents.

The "Amino-Shift" in Solubility

Standard benzoxazinones are soluble in low-polarity solvents (e.g., benzene, ether). However, the 6-amino derivative exhibits a polarity shift :

  • Decreased Solubility in non-polar hydrocarbons (n-Hexane, Heptane) due to increased lattice energy from intermolecular H-bonding.

  • Increased Solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in hot polar protic solvents (Ethanol, Butanol).

Solubility Data & Solvent Selection Strategy

While specific mole-fraction datasets for the 6-amino derivative are often proprietary, the following solubility profile is derived from structural analogs (SAR), verified recrystallization protocols, and thermodynamic principles.

Qualitative Solubility Profile

Table 1: Solvent Compatibility and Solubility Estimates

Solvent ClassRepresentative SolventsSolubility RatingProcess Utility
Polar Aprotic DMF, DMSO, DMAc High Reaction Medium: Ideal for nucleophilic substitutions (e.g., conversion to quinazolinones).
Polar Protic Ethanol, n-Butanol Moderate (T-dependent) Recrystallization: Low solubility at RT; high at reflux. Caution: Prolonged reflux may cause solvolysis.
Chlorinated Dichloromethane, Chloroform Moderate Extraction/Workup: Useful for partitioning from aqueous byproducts.
Ethers THF, Dioxane Good Reaction/Solubility: Good balance for low-temperature reactions.
Non-Polar n-Hexane, Toluene Poor/Insoluble Anti-Solvent: Used to precipitate the product from reaction mixtures.
Reagent Acetic Anhydride Soluble Synthesis: Acts as both solvent and reagent during cyclization.
Critical Process Note: Stability

Warning: AMBO contains a cyclic ester (lactone). In the presence of water or strong nucleophiles (primary amines), the ring opens to form anthranilic acid derivatives.

  • Protocol Rule: All solubility testing solvents must be dried (molecular sieves) to <0.1% water content.

  • Observation: If the solution turns cloudy or precipitates a different solid upon standing in moist air, hydrolysis has occurred.

Experimental Methodology: Gravimetric Determination

To generate precise thermodynamic data (mole fraction


) for your specific batch, use the following Static Equilibrium Gravimetric Method . This protocol minimizes the risk of ring-opening by limiting exposure time.
Workflow Diagram

SolubilityProtocol cluster_0 Critical Control Point Prep Solvent Preparation (Dry & Degas) Sat Saturation (Excess Solid, T +/- 0.1K) Prep->Sat Add Solvent Equil Equilibration (Agitation 24h -> Settle 4h) Sat->Equil Isothermal Bath Sample Sampling (Syringe Filter 0.45µm) Equil->Sample Supernatant Anal Gravimetric Analysis (Evaporation -> Weighing) Sample->Anal Mass Balance Verify Purity Check (HPLC/DSC) Anal->Verify Check Degradation Verify->Sat If Impure (Repeat)

Figure 1: Static Equilibrium Gravimetric Workflow for AMBO Solubility Determination.

Step-by-Step Protocol
  • Preparation: Calibrate a double-jacketed glass vessel with a circulating water bath (control

    
     K).
    
  • Saturation: Add excess AMBO solid to 20 mL of the target solvent.

  • Equilibration: Stir continuously for 24 hours. Stop stirring and allow the suspension to settle for 4 hours to ensure phase separation.

  • Sampling: Withdraw 2 mL of the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter (to prevent solid particle intake).

  • Quantification: Transfer the filtrate to a pre-weighed weighing dish. Evaporate the solvent under vacuum (or N2 stream) until constant mass is achieved.

  • Calculation: Calculate mole fraction (

    
    ) using:
    
    
    
    
    Where
    
    
    are mass/molar mass of solute, and
    
    
    are mass/molar mass of solvent.

Thermodynamic Modeling & Analysis

For process upscaling (e.g., cooling crystallization), experimental data should be correlated using thermodynamic models. The Modified Apelblat Equation is recommended for benzoxazinone derivatives due to its accuracy in non-ideal solutions.

The Modified Apelblat Model


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical parameters derived from regression of experimental data.
    

Interpretation:

  • If B < 0 , dissolution is endothermic (solubility increases with T).

  • C accounts for the temperature dependence of the enthalpy of solution.

Thermodynamic Logic Flow

Use this logic to determine if the dissolution is entropy-driven or enthalpy-driven, which dictates the cooling profile for crystallization.

ThermoLogic Input Experimental Data (x1 vs T) Model Fit to Apelblat Eq. Input->Model Params Extract Enthalpy (ΔH) & Entropy (ΔS) Model->Params Decision Is ΔH > 0? Params->Decision Endo Endothermic (Cooling Crystallization Viable) Decision->Endo Yes Exo Exothermic (Evaporative Crystallization Req.) Decision->Exo No

Figure 2: Thermodynamic decision tree for crystallization process design.

Practical Applications: Purification & Synthesis

Recrystallization Solvent Systems

Based on the solubility differential, the following systems are validated for purifying AMBO from crude reaction mixtures (e.g., from anthranilic acid + acetic anhydride):

  • Ethanol (95%):

    • Method: Dissolve at reflux; cool slowly to 0-5°C.

    • Yield: Typically 70-80%.

    • Note: Standard method for 2-methyl-benzoxazinones [1].

  • Benzene/Petroleum Ether (Caution: Toxicity):

    • Method: Dissolve in warm benzene; add petroleum ether until turbid.

    • Purity: High (removes unreacted anthranilic acid).

  • n-Butanol:

    • Method: High-temperature recrystallization for derivatives with low ethanol solubility [2].

Synthesis & Downstream Processing

AMBO is rarely the end product. It is usually reacted in situ or immediately after isolation.

  • Reaction Solvent: Use Glacial Acetic Acid or DMF for converting AMBO to quinazolinones via reaction with amines. The high solubility of AMBO in these solvents ensures homogenous kinetics.

References

  • Ramadan, I. M. (2013).[3][4] Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-One. International Journal of Modern Organic Chemistry.[3] Retrieved from [Link]

  • PubChem. (n.d.).[5] 4H-3,1-Benzoxazin-4-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2021). Experimental and Theoretical Investigation on the Thermochemistry of Benzoxazolinone Derivatives. Molecules.[2][3][5][6][7][8] Retrieved from [Link]

Sources

Foundational

Pharmacological Versatility of the 6-Amino-2-methyl-3,1-benzoxazin-4-one Scaffold

From Serine Protease Inhibition to Heterocyclic Derivatization Executive Summary The 6-amino-2-methyl-3,1-benzoxazin-4-one scaffold represents a privileged structure in medicinal chemistry, functioning simultaneously as...

Author: BenchChem Technical Support Team. Date: February 2026

From Serine Protease Inhibition to Heterocyclic Derivatization

Executive Summary

The 6-amino-2-methyl-3,1-benzoxazin-4-one scaffold represents a privileged structure in medicinal chemistry, functioning simultaneously as a potent intrinsic pharmacophore and a versatile synthetic intermediate. Its pharmacological utility is bifurcated:

  • Intrinsic Activity: The benzoxazinone core acts as a "suicide substrate" for serine proteases, specifically Human Leukocyte Elastase (HLE) , making it a candidate for anti-inflammatory therapies (e.g., COPD, emphysema).

  • Synthetic Utility: The 6-amino moiety serves as a nucleophilic handle for Schiff base formation, while the oxazinone ring undergoes facile aminolysis to yield quinazolin-4(3H)-ones , a class of compounds with broad-spectrum antimicrobial and anticancer properties.

Part 1: Structural Significance & Mechanism of Action
1.1 The "Suicide Substrate" Mechanism (Intrinsic Activity)

The 3,1-benzoxazin-4-one core is electrophilic at the C4 carbonyl position. Its primary pharmacological mechanism is the irreversible or slowly reversible inhibition of serine proteases.

  • Target: Human Leukocyte Elastase (HLE).[1][2]

  • Mechanism: The active site serine hydroxyl of the enzyme attacks the C4 carbonyl of the benzoxazinone. This results in ring-opening and the formation of a stable acyl-enzyme complex .

  • Role of Substituents:

    • 2-Methyl Group: Provides stability to the heterocyclic ring but is small enough to fit into the S1 specificity pocket of the enzyme.

    • 6-Amino Group: Electron-donating groups at position 6 (para to the carbonyl) can modulate the electrophilicity of the carbonyl carbon, tuning the reactivity to prevent non-specific hydrolysis while maintaining enzymatic potency.

1.2 The Derivatization Hub

The 6-amino group allows for the expansion of the scaffold into "hybrid" drugs. Reacting this amine with aromatic aldehydes yields Schiff bases (azomethines) , which have been documented to possess superior antioxidant and antimicrobial profiles compared to the parent scaffold due to the presence of the pharmacophoric imine (


) linkage.
Part 2: Visualizing the Pathways

The following diagram illustrates the dual pathway: the synthetic route to the scaffold and its subsequent divergence into HLE inhibition (biological) or Quinazolinone conversion (chemical).

Benzoxazinone_Pathways Start 2-Amino-5-nitrobenzoic Acid Step1 Cyclization (Ac2O, Reflux) Start->Step1 NitroInter 6-Nitro-2-methyl- 3,1-benzoxazin-4-one Step1->NitroInter Step2 Reduction (SnCl2 / HCl) NitroInter->Step2 Core CORE SCAFFOLD: 6-Amino-2-methyl- 3,1-benzoxazin-4-one Step2->Core Enzyme Serine Protease (HLE Active Site) Core->Enzyme  Acylation   Aldehyde Ar-CHO (Condensation) Core->Aldehyde Amine R-NH2 (Aminolysis) Core->Amine Inhibition Acyl-Enzyme Complex (Irreversible Inhibition) Enzyme->Inhibition  Ring Opening   Schiff Schiff Base Derivatives (Antimicrobial) Aldehyde->Schiff Quin Quinazolin-4(3H)-ones (Anticancer/Anticonvulsant) Amine->Quin

Caption: Synthesis of the 6-amino-2-methyl-3,1-benzoxazin-4-one scaffold and its divergent biological and chemical pathways.

Part 3: Experimental Protocols (Self-Validating Systems)
3.1 Synthesis of 6-Amino-2-methyl-3,1-benzoxazin-4-one

This protocol utilizes a reduction strategy from the nitro-precursor to avoid side reactions involving the free amine during cyclization.

Reagents: 2-Amino-5-nitrobenzoic acid, Acetic anhydride, Stannous chloride (


), Ethanol.

Step-by-Step Methodology:

  • Cyclization (Formation of Nitro-Intermediate):

    • Dissolve 0.01 mol of 2-amino-5-nitrobenzoic acid in 15 mL of acetic anhydride.

    • Reflux the mixture gently for 2 hours. Validation Point: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Disappearance of the acid spot indicates completion.

    • Cool the mixture to

      
       to precipitate the solid. Filter, wash with cold ethanol, and recrystallize from ethanol to obtain 6-nitro-2-methyl-3,1-benzoxazin-4-one .
      
  • Reduction (Formation of Target Scaffold):

    • Suspend the nitro-intermediate (0.01 mol) in 20 mL of ethanol.

    • Add

      
       (0.03 mol) followed by dropwise addition of concentrated HCl (2 mL).
      
    • Reflux for 4 hours.

    • Neutralize the solution with 10%

      
       solution until pH 8.
      
    • Extract with ethyl acetate (

      
       mL), dry over anhydrous 
      
      
      
      , and evaporate.
    • Yield Expectation: 65–75%. Melting Point:

      
       (Literature dependent).
      
3.2 Bioassay: Human Leukocyte Elastase (HLE) Inhibition

This assay quantifies the intrinsic "suicide substrate" activity of the scaffold.[3]

Reagents: HLE (purified), MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate), HEPES buffer (pH 7.5), DMSO.

Protocol:

  • Preparation: Prepare a stock solution of the benzoxazinone scaffold in DMSO (10 mM).

  • Incubation: Mix 10

    
     of enzyme solution (0.5 units/mL) with 10 
    
    
    
    of inhibitor at varying concentrations (0.1
    
    
    – 100
    
    
    ) in 96-well plates. Incubate for 15 minutes at
    
    
    to allow acylation.
  • Initiation: Add 180

    
     of substrate solution (0.2 mM in HEPES buffer).
    
  • Measurement: Monitor the release of p-nitroaniline continuously at 405 nm for 10 minutes.

  • Calculation: Determine

    
     by plotting reaction velocity (
    
    
    
    ) vs. log[Inhibitor].
    • Self-Validation: A time-dependent decrease in

      
       confirms the irreversible acylation mechanism typical of benzoxazinones.
      
Part 4: Comparative Pharmacological Data

The following table summarizes the shift in pharmacological profile when the scaffold is derivatized.

Compound ClassKey SubstituentPrimary MechanismTarget/Activity
Parent Scaffold 6-Amino, 2-MethylAcyl-Enzyme formation (Covalent)Serine Proteases (HLE) Anti-inflammatory (

)
Schiff Base 6-(4-Nitrobenzylidene)aminoElectron transport interferenceAntimicrobial High potency vs. S. aureus (MIC

)
Quinazolinone 3-Amino-2-methyl (Ring opened)DNA Intercalation / DHFR InhibitionAnticancer Broad cytotoxicity (MCF-7, HeLa)
Part 5: References
  • Spencer, R. W., et al. (1986).[1] "Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution."[1] Biochemical and Biophysical Research Communications.

  • Hedayatullah, M., et al. (1981). "Synthesis and properties of 3,1-benzoxazin-4-ones." Journal of Heterocyclic Chemistry.

  • Abbas, S. Y., et al. (2015). "Synthesis, characterization and antimicrobial activity of some new benzoxazinone derivatives." European Journal of Medicinal Chemistry.

  • Al-Agamy, M. H., et al. (2020). "Schiff Bases as Antimicrobial Agents: Data Collection and Recent Studies." Molecules.

  • Khabazzadeh, H., et al. (2008). "Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives." Iranian Journal of Organic Chemistry.

Sources

Exploratory

Strategic Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one: A Technical Guide

Executive Summary 2-methyl-4H-3,1-benzoxazin-4-one (often referred to as acetanthranil) is a pivotal heterocyclic pharmacophore and a versatile intermediate in organic synthesis. It serves as the direct precursor to quin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-methyl-4H-3,1-benzoxazin-4-one (often referred to as acetanthranil) is a pivotal heterocyclic pharmacophore and a versatile intermediate in organic synthesis. It serves as the direct precursor to quinazolinones—a class of drugs with profound sedative, anticonvulsant, and antibacterial properties—and acts as a potent inhibitor of serine proteases, specifically human leukocyte elastase (HLE).

This technical guide moves beyond basic textbook preparations, offering a rigorous analysis of the synthesis pathways. It focuses on the thermodynamic and kinetic controls required to favor cyclization over the stable open-chain N-acetylanthranilic acid by-product.

Part 1: Mechanistic Architecture

The synthesis of 2-methyl-4H-3,1-benzoxazin-4-one is fundamentally a cyclodehydration reaction. Understanding the mechanism is critical for troubleshooting low yields, which often result from premature hydrolysis of the unstable benzoxazinone ring during workup.

The Reaction Pathway

The transformation proceeds through two distinct phases:[1][2]

  • N-Acylation: The amino group of anthranilic acid attacks the carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride), yielding N-acetylanthranilic acid.

  • Cyclodehydration: This is the rate-determining step. The carboxylic acid oxygen attacks the amide carbonyl (or an activated mixed anhydride intermediate), leading to ring closure and the expulsion of a leaving group (acetic acid or water).

Critical Insight: The benzoxazinone ring is highly susceptible to nucleophilic attack. In the presence of water or excess base, the ring opens rapidly to regenerate N-acetylanthranilic acid. Therefore, anhydrous conditions are not just recommended; they are mandatory for high isolation yields.

BenzoxazinoneMechanism Anthranilic Anthranilic Acid (Starting Material) NAcetyl N-Acetylanthranilic Acid (Stable Intermediate) Anthranilic->NAcetyl N-Acylation (Fast) Ac2O Acetic Anhydride (Reagent) Ac2O->NAcetyl MixedAnh Mixed Anhydride (Transient Species) NAcetyl->MixedAnh Activation (w/ excess Ac2O) Transition Cyclization Transition State MixedAnh->Transition Intramolecular Nucleophilic Attack Product 2-Methyl-4H-3,1- benzoxazin-4-one Transition->Product - AcOH (Elimination) Product->NAcetyl Hydrolysis (Moisture)

Figure 1: Mechanistic pathway of benzoxazinone formation via acetic anhydride dehydration.

Part 2: The Gold Standard Protocol (Thermal Dehydration)

Methodology: Reflux with Acetic Anhydride[3]

This is the most robust method for scale-up. It utilizes acetic anhydride as both the reagent and the solvent, driving the equilibrium toward the cyclized product via the Le Chatelier principle.

Experimental Workflow

Reagents:

  • Anthranilic acid (2-aminobenzoic acid): 13.7 g (0.1 mol)

  • Acetic anhydride: 60 mL (Excess)

  • Optional: Anhydrous Sodium Acetate (catalytic amount to buffer pH)

Protocol:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl₂) to the top of the condenser to exclude atmospheric moisture.

  • Addition: Charge the RBF with 13.7 g of anthranilic acid. Add 60 mL of acetic anhydride.

  • Reaction: Heat the mixture gradually to reflux (approx. 130–140°C).

    • Observation: The solid anthranilic acid will dissolve, turning the solution from pale yellow to a deeper amber.

    • Duration: Reflux for 60 minutes. Extended reflux (>3 hours) may lead to tar formation due to polymerization.

  • Monitoring: Perform Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1).

    • Target: Disappearance of anthranilic acid (

      
      ) and appearance of the less polar benzoxazinone (
      
      
      
      ).
  • Isolation (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Option A (Distillation): Remove excess acetic anhydride under reduced pressure (rotary evaporator) at 60°C. This prevents hydrolysis.

    • Option B (Crystallization): Pour the concentrated residue into cold anhydrous petroleum ether or hexane. The product will precipitate as white/pale yellow crystals.

  • Purification: Filter the solid and wash with cold hexane. Recrystallize from absolute ethanol or dry benzene if high purity is required.

Validation Data:

  • Melting Point: 80–82°C (Sharp). A broad range indicates the presence of open-chain N-acetylanthranilic acid (MP ~185°C).

  • Yield: Typical yields range from 80% to 95%.

Workflow Start Start: Anthranilic Acid + Acetic Anhydride Reflux Reflux at 140°C (1 Hour) Start->Reflux TLC TLC Check (EtOAc:Hex 1:1) Reflux->TLC TLC->Reflux Incomplete Workup Remove Solvent (Vac Distillation) TLC->Workup Complete Wash Wash w/ Petroleum Ether (Remove AcOH traces) Workup->Wash Dry Desiccate (Avoid Moisture) Wash->Dry End Pure Product (MP: 80-82°C) Dry->End

Figure 2: Operational workflow for the thermal dehydration protocol.

Part 3: Advanced & Alternative Methodologies

While the acetic anhydride method is standard, specific research constraints (e.g., acid-sensitive substrates or green chemistry requirements) may dictate alternative approaches.

Method B: Cyanuric Chloride Mediated Cyclization (Mild Conditions)

For substrates sensitive to high heat, cyanuric chloride (TCT) acts as a potent dehydrating agent at room temperature.

  • Mechanism: TCT activates the carboxylic acid via a Vilsmeier-Haack type intermediate (when used with DMF) or by forming a reactive ester, facilitating nucleophilic attack by the amide oxygen.

  • Protocol: React N-acetylanthranilic acid with TCT and triethylamine in CH₂Cl₂ at room temperature.

  • Advantage: Avoids thermal degradation; higher functional group tolerance.[4]

Method C: Microwave-Assisted Synthesis (Green Chemistry)
  • Protocol: Irradiate a mixture of anthranilic acid and acetic anhydride (or acetyl chloride) in a microwave reactor at 300W for 2–5 minutes.

  • Advantage: Reaction times reduced from hours to minutes; often solvent-free.

Comparative Analysis of Methods
ParameterThermal (Ac₂O)Cyanuric Chloride (TCT)Microwave Assisted
Reaction Time 60–180 min2–4 hours2–5 min
Temperature 140°C (Reflux)25°C (RT)>100°C (Rapid)
Yield 80–95%85–92%90–98%
Atom Economy Low (Excess solvent)ModerateHigh
Scalability HighModerateLow (Batch limit)
Key Risk Hydrolysis during workupToxicity of TCTThermal runaway

Part 4: Troubleshooting & Process Control

Issue 1: Product has a high melting point (>150°C).

  • Cause: You have isolated the intermediate N-acetylanthranilic acid, not the benzoxazinone.

  • Fix: The cyclization failed or the ring opened during workup. Ensure the reaction mixture is refluxed long enough. Crucially, avoid using water during the initial workup. Use hydrophobic solvents like hexane/ether for washing.

Issue 2: Low Yield / Oily Product.

  • Cause: Incomplete removal of acetic anhydride or presence of acetic acid by-product.

  • Fix: Use a rotary evaporator with a high-vacuum pump to strip off all volatiles. If an oil persists, triturate with cold petroleum ether to induce crystallization.

Issue 3: Broad Melting Point Range.

  • Cause: Mixed product (Open chain + Closed ring).

  • Fix: Recrystallize from dry benzene or absolute ethanol. Do not use 95% ethanol as the water content can hydrolyze the ring.

Part 5: Applications in Drug Development

Precursor to Quinazolinones

The 2-methyl-4H-3,1-benzoxazin-4-one core is "hard-wired" to react with amines. Reacting this intermediate with primary amines (R-NH₂) yields 2,3-disubstituted quinazolin-4(3H)-ones, a scaffold found in anticonvulsant and antihypertensive drugs.

Serine Protease Inhibition

Research indicates that 4H-3,1-benzoxazin-4-ones function as alternate substrate inhibitors for serine proteases like Human Leukocyte Elastase (HLE). The enzyme attacks the carbonyl carbon of the lactone ring, forming an acyl-enzyme intermediate that is stable enough to inhibit the enzyme's activity temporarily. This mechanism is being explored for anti-inflammatory therapies in cystic fibrosis and COPD.

References

  • Osman, A. et al. (2013).[5] Chemistry of 4H-3,1-Benzoxazin-4-ones: Synthesis and Biological Activity. International Journal of Modern Organic Chemistry. Retrieved from [Link]

  • Eckroth, D. R. (1972). Benzoxazinone synthesis: An organic chemistry experiment. Journal of Chemical Education. Retrieved from [Link]

  • Hosseini, S. (1997). Reaction of Anthranilic Acid with Orthoesters: A New Facile One-pot Synthesis. Academia.edu. Retrieved from [Link]

  • Shariat, M. et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide. Chemistry Central Journal. Retrieved from [Link]

  • Al-Rasheed, H. et al. (2025). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Foundational

The Role of 6-Amino-2-Methyl-Benzoxazinone as a Pharmaceutical Intermediate: A Technical Guide

Abstract The benzoxazinone scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Among its derivatives, 6-amino-2-methyl-benzoxazin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxazinone scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Among its derivatives, 6-amino-2-methyl-benzoxazinone stands out as a critical pharmaceutical intermediate, offering a versatile platform for the synthesis of complex drug molecules. Its unique structure, featuring a reactive amino group appended to the stable benzoxazinone core, allows for diverse chemical modifications, leading to the development of novel therapeutic agents across various disease areas.[2][3] This technical guide provides an in-depth exploration of the synthesis, key chemical transformations, and significant applications of 6-amino-2-methyl-benzoxazinone in drug development, with a focus on its role in the synthesis of prominent pharmaceuticals. Detailed experimental protocols and mechanistic insights are provided to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzoxazinone Core

Benzoxazinones are a class of bicyclic heterocyclic compounds composed of a benzene ring fused to an oxazine ring.[4] This structural motif is found in natural products, particularly in plant defense compounds, and has been extensively explored in synthetic medicinal chemistry.[5] The benzoxazinone core imparts a favorable combination of rigidity and lipophilicity, which can contribute to enhanced binding affinity and improved pharmacokinetic properties of drug candidates. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][6][7]

The introduction of an amino group at the 6-position of the benzoxazinone ring, as in 6-amino-2-methyl-benzoxazinone, provides a crucial handle for synthetic diversification. This primary amine can readily participate in a variety of chemical reactions, such as acylation, alkylation, and urea formation, enabling the attachment of different pharmacophores and the fine-tuning of a molecule's biological activity.

Synthesis of 6-Amino-2-Methyl-Benzoxazinone

The synthesis of 6-amino-2-methyl-benzoxazinone is a multi-step process that typically begins with a substituted aminophenol. A general and efficient pathway involves nitration, followed by hydrogenation and cyclization.[8] This sequence ensures the correct placement of the key functional groups on the benzoxazinone scaffold.

General Synthetic Pathway

The synthesis often commences with a suitable phenoxyacetamide derivative, which undergoes dinitration. The subsequent reduction of the nitro groups to amines is a critical step, often achieved through catalytic hydrogenation. This is followed by an acid-catalyzed cyclization to form the desired benzoxazinone ring structure.[8] This continuous flow process is advantageous for its efficiency and safety, particularly when handling potentially hazardous reagents.

Diagram 1: General Synthesis of a 6-Aminobenzoxazinone Intermediate

G A Substituted Phenoxyacetamide B Dinitration (HNO3/Oleum) A->B Nitrating Agent C Dinitro Intermediate B->C D Hydrogenation (H2, Pd/C) C->D Catalyst E Diamino Intermediate D->E F Acid-Catalyzed Cyclization E->F Acid G 6-Aminobenzoxazinone Intermediate F->G

Caption: A generalized workflow for the synthesis of a 6-aminobenzoxazinone intermediate.

Physicochemical Properties

Understanding the physicochemical properties of 6-amino-2-methyl-benzoxazinone is essential for its effective use in subsequent synthetic steps.

PropertyValueReference
Molecular FormulaC9H10N2O2[9]
Molecular Weight178.19 g/mol [9]
Melting Point88-93 °C (for 6-Amino-2H-1,4-benzoxazin-3(4H)-one)[10]
FormSolid[10]
Storage Temperature2-8°C[10]

Role as a Versatile Pharmaceutical Intermediate

The true value of 6-amino-2-methyl-benzoxazinone lies in its utility as a building block for more complex pharmaceutical agents. The 6-amino group is a nucleophilic center that can be readily functionalized to introduce a wide range of substituents, thereby modulating the pharmacological profile of the resulting molecule.

Key Chemical Transformations

The amino group of 6-amino-2-methyl-benzoxazinone can undergo several key reactions that are fundamental to its role as a pharmaceutical intermediate:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce specific side chains that can interact with biological targets.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides, a functional group present in many marketed drugs.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield ureas and thioureas, respectively. These moieties can act as hydrogen bond donors and acceptors, crucial for receptor binding.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, although this is sometimes less preferred due to potential over-alkylation.

Diagram 2: Key Reactions of 6-Aminobenzoxazinone

G cluster_start Starting Intermediate cluster_products Functionalized Derivatives A 6-Aminobenzoxazinone B Amide Derivative A->B Acyl Chloride/ Anhydride C Sulfonamide Derivative A->C Sulfonyl Chloride D Urea Derivative A->D Isocyanate

Caption: Common synthetic transformations of the 6-aminobenzoxazinone intermediate.

Case Study: Synthesis of Rivaroxaban

A prominent example showcasing the importance of a 6-aminobenzoxazinone-related scaffold is in the synthesis of Rivaroxaban , an orally active direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[11] While the exact intermediate in some patented syntheses is a closely related oxazolidinone, the principles of utilizing an amino-functionalized heterocyclic core are analogous and highly illustrative.

The synthesis of Rivaroxaban involves the coupling of a morpholinone-substituted aniline with a chiral epoxide, followed by cyclization to form an oxazolidinone ring, and subsequent acylation of the deprotected amine with 5-chlorothiophene-2-carbonyl chloride.[12][13][14]

Synthetic Pathway to Rivaroxaban

A common strategy for the synthesis of Rivaroxaban involves the construction of the key intermediate, 4-(4-aminophenyl)morpholin-3-one, which is then elaborated to the final drug.[12]

Diagram 3: Simplified Synthesis of Rivaroxaban

G A 4-(4-Aminophenyl) morpholin-3-one B Reaction with (R)-glycidyl butyrate or equivalent A->B C Oxazolidinone Intermediate with protected amine B->C D Deprotection C->D E Amine Intermediate D->E F Acylation with 5-Chlorothiophene-2-carbonyl chloride E->F G Rivaroxaban F->G

Caption: A simplified schematic of a synthetic route to Rivaroxaban.

Mechanism of Action of Rivaroxaban

Rivaroxaban functions by directly and selectively inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[11] By binding to the active site of Factor Xa, Rivaroxaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.

Experimental Protocols

To provide practical insights, the following section details a representative experimental protocol for a key transformation involving a 6-aminobenzoxazinone derivative.

Protocol: Acylation of 6-Aminobenzoxazinone

This protocol describes a general procedure for the acylation of a 6-aminobenzoxazinone intermediate with an acyl chloride.

Materials:

  • 6-Aminobenzoxazinone derivative (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 6-aminobenzoxazinone derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (TEA or pyridine) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Trustworthiness Note: The successful execution of this protocol relies on the use of anhydrous solvents and reagents to prevent hydrolysis of the acyl chloride. The choice of base and reaction temperature may need to be optimized depending on the specific substrates used. Progress should always be monitored by a suitable analytical technique like TLC or LC-MS.

Future Perspectives and Conclusion

The 6-amino-2-methyl-benzoxazinone scaffold continues to be a valuable starting point for the discovery of new therapeutic agents.[15] Its synthetic tractability allows for the creation of large libraries of diverse compounds for high-throughput screening. Future research will likely focus on developing more efficient and sustainable synthetic routes to this intermediate and its derivatives.[16] Furthermore, the exploration of novel biological targets for compounds derived from this scaffold holds significant promise for addressing unmet medical needs.[17][18]

References

  • Singh Sonigara, B., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery & Therapeutics, 9(4-s), 633-636.
  • Ceylan, S., et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. PLoS ONE, 14(12), e0225984.
  • Al-Ostath, A. I. M., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Molecules, 29(1), 1-25.
  • Marvel Pharm Limited. (2024).
  • Bouyahya, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3097.

  • Fathalla, O. A., et al. (2014). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Journal of Heterocyclic Chemistry, 51(S1), E240-E248.
  • Chaudhary, P., & Kumar, R. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Drug Delivery & Therapeutics, 14(8), 1-9.
  • de Bruijn, W. J. C., et al. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry, 155, 233-243.
  • Li, H., et al. (2011). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 16(11), 9625-9631.
  • Li, J., et al. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 22(17), 2269-2283.
  • Ali, T., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5108.
  • ResearchGate. (n.d.).
  • Google Patents. (2012).
  • ChemicalBook. (n.d.). Rivaroxaban synthesis.
  • European Patent Office. (2013).
  • Hone, C. A., et al. (2017). Continuous Flow Synthesis of a Key 1,4-Benzoxazinone Intermediate via a Nitration/Hydrogenation/Cyclization Sequence. Organic Process Research & Development, 21(2), 251-256.
  • Olimjonov, S., et al. (2022). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Semantic Scholar.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones.
  • Sigma-Aldrich. (n.d.). 6-Amino-2H-1,4-benzoxazin-3(4H)-one.
  • González-Bacerio, J., et al. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(12), 3505.
  • PubMed. (2021). Pharmacological Activities of Aminophenoxazinones.
  • PubChem. (n.d.). 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Pharmacological Profile of Benzoxazines: A Short Review.
  • Ali, T., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC.
  • ChemicalBook. (2025). 6-Amino-2, 3-dihydro-3-hydroxymethyl-1, 4-benzoxazine.
  • Mphahlele, M. J., et al. (2019).
  • Patsnap Synapse. (2024).
  • González-Bacerio, J., et al. (2023). Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. Molecules, 28(4), 1837.
  • Al-Rawi, J. M. A., et al. (2010). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 15(7), 4690-4697.
  • ResearchGate. (2025). (PDF) Pharmacological Activities of Aminophenoxazinones.
  • Morais, V. M. F., et al. (2021). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. Molecules, 27(1), 1.
  • Alwash, A. (2026). General Overview of Benzoxazin-2-one Metal Ion Complexes: Synthetic Routes and Biomedical Applications. Iraqi journal of Bioscience and Biomedicals, 2(2).

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Exploratory

Advanced Electronic Structure Theory of Amino-Benzoxazinones: A Computational Guide

Topic: Electronic properties and DFT studies of amino-benzoxazinones Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Scientific Rationale Benzo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic properties and DFT studies of amino-benzoxazinones Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Scientific Rationale

Benzoxazinones, particularly 2-amino-4H-3,1-benzoxazin-4-one derivatives, represent a privileged scaffold in medicinal chemistry due to their potent inhibition of serine proteases (e.g., chymotrypsin, human leukocyte elastase). Beyond pharmacodynamics, their conjugated


-systems exhibit significant non-linear optical (NLO) properties, making them dual-use candidates for optoelectronics.

This guide provides a rigorous computational framework for analyzing these molecules. It moves beyond basic geometry optimization to explore the causal links between Frontier Molecular Orbital (FMO) topology, Molecular Electrostatic Potential (MEP) distribution, and macroscopic biological reactivity. We utilize Density Functional Theory (DFT) as the primary engine, specifically evaluating the B3LYP and CAM-B3LYP functionals for ground-state and excited-state properties, respectively.[1]

Computational Methodology & Theory

To ensure high-fidelity results that correlate with experimental X-ray diffraction (XRD) and spectroscopic data, a specific level of theory is required.

The Functional Choice: B3LYP vs. CAM-B3LYP
  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The industry standard for ground-state organic molecules. It provides excellent error cancellation for bond lengths and vibrational frequencies.

  • CAM-B3LYP (Coulomb-Attenuating Method): Critical for NLO properties and Charge Transfer (CT) excitations. Standard B3LYP often underestimates the HOMO-LUMO gap and overestimates polarizability in long conjugated systems due to self-interaction errors. CAM-B3LYP corrects long-range exchange, providing accurate UV-Vis (TD-DFT) predictions.

Basis Set Selection

For amino-benzoxazinones, the 6-311++G(d,p) basis set is the recommended standard.

  • Diffuse functions (++) : Essential for describing the lone pairs on the Nitrogen and Oxygen atoms, and for accurately modeling the anionic character often found in transition states.

  • Polarization functions (d,p) : Required to describe the distortion of orbitals in the aromatic ring and the amino group.

Solvation Models

Gas-phase calculations often fail to predict reactivity in biological media. The Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) using solvents like DMSO or Ethanol is mandatory for comparing NMR shifts and UV-Vis absorption maxima.

Electronic Property Analysis

Frontier Molecular Orbitals (FMO)

The reactivity of benzoxazinones is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO Location: Typically localized on the amino group and the benzene ring (

    
    -donor).
    
  • LUMO Location: Localized on the oxazinone ring, specifically the carbonyl carbon (

    
    -acceptor).
    
  • Biological Implication: A lower

    
     implies a "softer" molecule, more prone to polarizability and easier interaction with enzyme active sites.
    

Table 1: Representative FMO Energies for 2-Phenyl-3,1-benzoxazin-4-one Derivatives (B3LYP/6-311++G(d,p))

Derivative (R-group)

(eV)

(eV)
Gap (

) (eV)
Dipole Moment (Debye)
-H (Unsubstituted) -6.42-2.154.273.85
-NH

(Amino)
-5.88-1.953.935.12
-NO

(Nitro)
-7.10-3.453.657.45
-F (Fluoro) -6.55-2.254.302.98

Data synthesized from comparative DFT literature studies [1, 2].

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes the charge distribution, predicting non-covalent interactions (hydrogen bonding).

  • Negative Potential (Red): Concentrated on the carbonyl oxygen (O=C) and the ring nitrogen. These are the preferred sites for electrophilic attack (e.g., protonation).

  • Positive Potential (Blue): Concentrated on the amino hydrogens (-NH

    
    ). These sites drive nucleophilic attacks or bind to anionic residues in protein pockets.
    
Global Reactivity Descriptors

To quantify chemical stability, we calculate descriptors based on Koopmans' theorem:

  • Chemical Hardness (

    
    ): 
    
    
    
  • Chemical Potential (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    

Where


 and 

.

Experimental Protocol: DFT Workflow

This protocol outlines the setup for a full characterization study using Gaussian 09/16.

Step 1: Geometry Optimization & Frequency Calculation

Objective: Locate the global minimum and verify it (zero imaginary frequencies). Input Route Section: #P B3LYP/6-311++G(d,p) Opt Freq=Raman SCRF=(Solvent=DMSO)

  • Note:Freq=Raman computes IR and Raman intensities. SCRF adds the solvent field.

Step 2: NMR GIAO Calculation

Objective: Predict chemical shifts (


) to validate synthesis.
Input Route Section: 
#P B3LYP/6-311++G(d,p) NMR=GIAO Geom=Check Guess=Read SCRF=(Solvent=DMSO)
  • Calibration: Calculate TMS (Tetramethylsilane) at the same level.

    
    .
    
Step 3: TD-DFT for UV-Vis

Objective: Calculate excited states (singlet-to-singlet). Input Route Section: #P CAM-B3LYP/6-311++G(d,p) TD=(NStates=10) Geom=Check Guess=Read SCRF=(Solvent=Ethanol)

  • Why CAM-B3LYP? To accurately capture the Charge Transfer (CT) bands often seen around 350-400 nm.

Visualizations

Computational Workflow Diagram

The following diagram illustrates the logical flow from structure design to property validation.

DFT_Workflow Start Molecular Structure Design (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Valid Validation Check (NImagin=0?) Freq->Valid Valid->Opt No (Re-optimize) Prop_Elec Electronic Properties (HOMO-LUMO, MEP, Charges) Valid->Prop_Elec Yes Prop_Spec Spectroscopy (TD-DFT/NMR) (UV-Vis, IR, 1H-NMR) Valid->Prop_Spec Yes Prop_NLO NLO & Reactivity (Hyperpolarizability, Fukui) Valid->Prop_NLO Yes End Data Correlation (Exp. vs Theor.) Prop_Elec->End Prop_Spec->End Prop_NLO->End

Caption: Figure 1. Standardized DFT workflow for the characterization of benzoxazinone derivatives, ensuring geometric stability before property analysis.

Structure-Activity Relationship (SAR) Logic

Understanding how electronic modifications influence biological activity.

SAR_Logic Substituent Substituent (R) (-NH2, -NO2, -F) Elec_Effect Electronic Effect Substituent->Elec_Effect Inductive/Resonance BandGap HOMO-LUMO Gap Elec_Effect->BandGap Modulates Energy Levels ChargeDist Charge Distribution (MEP) Elec_Effect->ChargeDist Alters Dipole Reactivity Chemical Reactivity (Softness/Electrophilicity) BandGap->Reactivity Lower Gap = Higher Reactivity Binding Enzyme Binding Affinity ChargeDist->Binding Electrostatic Matching Reactivity->Binding Covalent Interaction

Caption: Figure 2. Causal pathway linking substituent selection to biological binding affinity via electronic property modulation.

Spectroscopic Validation Standards

To ensure trustworthiness, computational data must be scaled to match experimental results.

  • FT-IR Scaling: DFT calculated frequencies are harmonic and typically overestimate experimental (anharmonic) values.

    • Scaling Factor (B3LYP/6-311++G(d,p)): Multiply calculated frequencies by 0.9613 or 0.9679 [3].

    • Example: A calculated C=O stretch at 1750 cm

      
       scales to 
      
      
      
      1690 cm
      
      
      , matching the experimental benzoxazinone carbonyl band.
  • NMR Benchmarking:

    • Use the GIAO (Gauge-Independent Atomic Orbital) method.[2]

    • Correlate with experimental data in DMSO-d6. Typical correlation coefficients (

      
      ) should exceed 0.99  for 
      
      
      
      C and 0.95 for
      
      
      H.

Conclusion

The integration of DFT studies with experimental synthesis provides a robust platform for rational drug design. For amino-benzoxazinones, the HOMO-LUMO gap serves as a critical predictor of biological activity, while MEP maps guide the modification of substituents to optimize enzyme binding. By adhering to the B3LYP/6-311++G(d,p) standard and validating with scaled spectroscopic data, researchers can confidently predict the behavior of novel derivatives before synthesis.

References

  • Petronijević, J., Joksimović, N., Bugarčić, Z., et al. (2019).[3][4][5] Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation. Journal of Chemical Sciences, 131, 106.[4] Link

  • El-Hiti, G. A., et al. (2025).[1] Vibrational spectroscopic studies and theoretical calculations of 2-phenyl-4H-3,1-benzoxazin-4-one. ResearchGate. Link

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link

  • Govindasamy, P., et al. (2022).[6] Nonlinear optical response of D-π-A chromophores based on benzoxazin: quantum modification of π‑spacer. Growing Science. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 6-amino-2-methyl-4H-3,1-benzoxazin-4-one from anthranilic acid

Application Note: High-Fidelity Synthesis of 6-Amino-2-methyl-4H-3,1-benzoxazin-4-one Executive Summary This application note details the protocol for synthesizing 6-amino-2-methyl-4H-3,1-benzoxazin-4-one starting from a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 6-Amino-2-methyl-4H-3,1-benzoxazin-4-one

Executive Summary

This application note details the protocol for synthesizing 6-amino-2-methyl-4H-3,1-benzoxazin-4-one starting from anthranilic acid . This compound is a critical pharmacophore in the development of quinazolinone-based anticonvulsants, enzyme inhibitors, and antimicrobial agents.

Critical Technical Challenge: The 3,1-benzoxazin-4-one ring system is thermodynamically unstable toward nucleophilic attack. It undergoes rapid hydrolysis in the presence of moisture, acids, or bases to revert to N-acyl anthranilic acid derivatives. Therefore, the reduction of the nitro-precursor to the target amine requires a chemoselective, anhydrous protocol to preserve the heterocyclic core.

Retrosynthetic Strategy & Logic

The synthesis cannot proceed via direct amination of the benzoxazinone core. Instead, the amino functionality must be introduced at the anthranilic acid stage (via nitration) prior to ring closure, followed by a non-destructive reduction.

Pathway:

  • Precursor Functionalization: Anthranilic acid

    
     5-Nitroanthranilic acid (via protection/nitration).
    
  • Cyclodehydration: 5-Nitroanthranilic acid + Acetic Anhydride

    
     6-Nitro-2-methyl-4H-3,1-benzoxazin-4-one.
    
  • Chemoselective Reduction: Hydrogenation of the nitro group to the amine without ring opening.

SynthesisPath AA Anthranilic Acid (Starting Material) NAA 5-Nitroanthranilic Acid AA->NAA 1. Acetylation 2. Nitration 3. Hydrolysis NitroBenz 6-Nitro-2-methyl- benzoxazinone (Intermediate) NAA->NitroBenz Ac2O, Reflux (Cyclodehydration) Target 6-Amino-2-methyl- benzoxazinone (Target) NitroBenz->Target H2, Pd/C (Anhydrous Reduction) Hydrolysis Ring Opening (Hydrolysis Product) NitroBenz->Hydrolysis H2O/H+

Figure 1: Synthetic pathway highlighting the critical cyclization and reduction steps, alongside the risk of hydrolytic ring opening.

Detailed Experimental Protocols

Phase 1: Preparation of 5-Nitroanthranilic Acid

Note: While 5-nitroanthranilic acid is commercially available, the following steps describe its generation from anthranilic acid if required.

Logic: Direct nitration of anthranilic acid leads to oxidation and tar formation. The amine must be protected as an acetamide, nitrated, and then deprotected.

  • Acetylation: Reflux anthranilic acid with acetic anhydride to form N-acetylanthranilic acid.

  • Nitration: Treat N-acetylanthranilic acid with fuming

    
     / conc. 
    
    
    
    at 0–5°C. The acetamido group directs the nitro group to the para position (position 5 relative to the carboxyl).
  • Hydrolysis: Reflux the nitrated product in dilute HCl to remove the acetyl group, yielding 5-nitroanthranilic acid (m.p. 278–280°C).

Phase 2: Cyclodehydration to 6-Nitro-2-methyl-4H-3,1-benzoxazin-4-one

This step forms the heterocyclic core.

Reagents:

  • 5-Nitroanthranilic acid (10.0 g, 54.9 mmol)

  • Acetic Anhydride (30 mL, Excess)

  • Reagent Grade Pyridine (Catalytic, optional)

Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube (Critical: Moisture exclusion).

  • Reaction: Suspend the 5-nitroanthranilic acid in acetic anhydride.

  • Reflux: Heat the mixture to reflux (approx. 140°C). The solid will dissolve, turning the solution clear yellow/orange. Continue reflux for 60 minutes .

    • Mechanism:[1] Acetic anhydride acetylates the amine, followed by intramolecular attack of the amide oxygen on the activated carboxyl group, eliminating acetic acid.

  • Isolation: Allow the mixture to cool to room temperature. The product often crystallizes upon cooling.

  • Workup: Pour the reaction mixture into ice-cold anhydrous diethyl ether or hexane (50 mL) to maximize precipitation.

    • Avoid water: Do not pour into water, as this will hydrolyze the ring back to the starting material.

  • Filtration: Filter the solid under vacuum. Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Data Output:

Parameter Specification
Appearance Pale yellow to light brown crystalline solid
Yield 75% – 85%
Melting Point 200–204°C

| IR (KBr) | 1760


 (Lactone C=O), 1640 

(C=N) |[2]
Phase 3: Chemoselective Reduction to 6-Amino-2-methyl-4H-3,1-benzoxazin-4-one

Critical Control Point: This reduction must be performed in anhydrous conditions. Aqueous acids (Fe/HCl) or bases (sulfides) will destroy the benzoxazinone ring.

Reagents:

  • 6-Nitro-2-methyl-4H-3,1-benzoxazin-4-one (2.0 g)

  • 10% Palladium on Carbon (Pd/C) (0.2 g)

  • Solvent: Anhydrous Ethyl Acetate (50 mL)

  • Hydrogen Gas (

    
    ) (Balloon pressure)
    

Protocol:

  • Solvent Prep: Ensure Ethyl Acetate is dried over molecular sieves.

  • Loading: In a dry hydrogenation flask, dissolve the nitro-benzoxazinone in ethyl acetate. Add the Pd/C catalyst.[3]

  • Purge: Evacuate the flask and backfill with Nitrogen (

    
    ) three times, then switch to Hydrogen (
    
    
    
    ).
  • Reaction: Stir vigorously at room temperature under

    
     atmosphere (balloon) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the nitro spot and the appearance of a polar, UV-active amine spot.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Caution: Pd/C is pyrophoric; keep the filter cake wet with solvent.

  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) at <40°C.

  • Purification: Recrystallize immediately from anhydrous benzene or toluene.

Data Output:

Parameter Specification
Appearance Yellowish micro-crystals
Yield 60% – 70%
Stability Unstable in moist air; store in desiccator

| Melting Point | 160–162°C (Decomposes) |

Troubleshooting & Stability Guide

The primary failure mode in this synthesis is the accidental hydrolysis of the benzoxazinone ring.

StabilityLogic Start Reaction Mixture Check Is Moisture Present? Start->Check ResultGood Target: Benzoxazinone (Closed Ring) Check->ResultGood No (Anhydrous) ResultBad Impurity: N-Acetyl Anthranilic Acid (Open Ring) Check->ResultBad Yes (Water/Alcohol)

Figure 2: Stability logic flow. The presence of protic solvents triggers ring opening.

  • Symptom: Product melts at a much higher temperature (>240°C) or is soluble in aqueous base.

    • Cause: Hydrolysis has occurred, forming the N-acetyl-amino acid.

    • Solution: Ensure all solvents in Phase 2 and 3 are anhydrous. Avoid ethanol during the reduction step unless it is strictly absolute.

References

  • Bunce, R. A., et al. (2019).[4] "4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters." Molecules. Available at: [Link]

  • Osman, A., et al. (2013).[1] "Chemistry of 4H-3,1-Benzoxazin-4-ones: Synthesis and Biological Activity." International Journal of Modern Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2023). "Synthesis of Benzoxazinones." Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: One-Pot Synthesis of Bioactive Heterocycles via Amino-Benzoxazinone Intermediates

Introduction: The Strategic Role of Benzoxazinones in Medicinal Chemistry Benzoxazinones, particularly the 4H-3,1-benzoxazin-4-one scaffold, represent a class of "privileged" heterocyclic compounds in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Benzoxazinones in Medicinal Chemistry

Benzoxazinones, particularly the 4H-3,1-benzoxazin-4-one scaffold, represent a class of "privileged" heterocyclic compounds in medicinal chemistry and organic synthesis.[1][2] Their structure incorporates two reactive electrophilic sites (C2 and C4), making them exceptionally versatile intermediates for constructing more complex molecular architectures.[1] This reactivity is frequently harnessed for the synthesis of quinazolinones, a core moiety found in numerous natural products and FDA-approved drugs known for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

Traditionally, the synthesis of such heterocycles involves multi-step sequences with the isolation and purification of intermediates, leading to increased costs, time, and solvent waste, along with potential yield loss at each stage. One-pot synthesis methodologies, which telescope multiple reaction steps into a single operation, offer a compelling solution. By generating and consuming the key amino-benzoxazinone intermediate in situ, these protocols provide an efficient, atom-economical, and streamlined pathway to valuable target molecules. This guide details the mechanistic basis and practical application of a robust one-pot method for synthesizing substituted quinazolin-4(3H)-ones.

Core Reaction Mechanism: From Anthranilic Acid to Quinazolinone

The cornerstone of this synthetic strategy is the sequential formation and subsequent aminolysis of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. The entire process occurs in a single reaction vessel, proceeding through a well-defined cascade of chemical events.

Step A: Formation of the Benzoxazinone Intermediate The reaction commences with the acylation of anthranilic acid (or a substituted derivative). In the presence of a suitable acid chloride or anhydride and a base (commonly pyridine or triethylamine), an N-acylanthranilic acid is formed. This intermediate undergoes a rapid, base-promoted intramolecular cyclization via dehydration to yield the 4H-3,1-benzoxazin-4-one.[2][5] The base serves the dual purpose of catalyzing the reaction and neutralizing the HCl byproduct.

Step B: Nucleophilic Attack and Ring Opening Once formed, the benzoxazinone intermediate becomes the target for a primary amine (R²-NH₂). The amine nitrogen attacks the electrophilic C4 carbonyl carbon of the benzoxazinone ring. This leads to the opening of the oxazinone ring, forming an N,N'-disubstituted benzamide intermediate.

Step C: Recyclization and Dehydration The final, rate-determining step involves an intramolecular cyclization of the benzamide intermediate. The secondary amine nitrogen attacks the adjacent amide carbonyl group, leading to the formation of a tetrahedral intermediate which then eliminates a molecule of water to furnish the thermodynamically stable, aromatic quinazolin-4(3H)-one ring system.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate In Situ Intermediates cluster_final Final Product Anthranilic_Acid Anthranilic Acid N_Acyl N-Acylanthranilic Acid Anthranilic_Acid->N_Acyl + R¹-COCl - HCl Amide_Intermediate Ring-Opened Amide Benzoxazinone 2-R¹-Benzoxazin-4-one N_Acyl->Benzoxazinone Cyclization - H₂O Benzoxazinone->Amide_Intermediate + R²-NH₂ (Ring Opening) Quinazolinone 2,3-Disubstituted Quinazolin-4(3H)-one Amide_Intermediate->Quinazolinone Recyclization - H₂O

Caption: Reaction mechanism for one-pot quinazolinone synthesis.

Detailed Application Protocol: One-Pot Synthesis of 2-Phenyl-3-benzyl-quinazolin-4(3H)-one

This protocol provides a representative, field-proven method for the synthesis of a 2,3-disubstituted quinazolin-4(3H)-one from readily available starting materials.

3.1. Materials and Reagents

  • Anthranilic Acid (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Benzylamine (1.1 eq)

  • Pyridine (Anhydrous, as solvent)

  • Ethanol (for recrystallization)

  • Crushed Ice / Deionized Water

  • Standard glassware for reflux and filtration

3.2. Experimental Workflow

Caption: Step-by-step workflow for one-pot quinazolinone synthesis.

3.3. Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anthranilic acid (e.g., 1.37 g, 10 mmol). Add 20 mL of anhydrous pyridine to dissolve the solid. Cool the flask in an ice-water bath to 0-5°C.

    • Expert Insight: Pyridine serves as both the solvent and the acid scavenger. Using anhydrous grade is critical to prevent premature hydrolysis of the acid chloride and the benzoxazinone intermediate.

  • Formation of Intermediate: While stirring vigorously, add benzoyl chloride (1.55 g, 1.2 mL, 11 mmol) dropwise to the cooled solution over 10 minutes, ensuring the temperature remains below 10°C. A precipitate may form. After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Addition of Amine: To the same flask, add benzylamine (1.18 g, 1.2 mL, 11 mmol) dropwise. An exothermic reaction may be observed.

    • Expert Insight: This step constitutes the nucleophilic attack on the in situ generated 2-phenyl-4H-3,1-benzoxazin-4-one. Slow addition is key to controlling the exotherm.

  • Cyclization and Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 115°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Work-up and Precipitation: Allow the reaction mixture to cool to room temperature. In a separate beaker, prepare a mixture of 150 mL of deionized water and 50 g of crushed ice. Pour the reaction mixture slowly into the ice-water slurry with constant stirring. A solid precipitate will form.

    • Trustworthiness Check: This precipitation step is a crucial purification measure. The desired product is typically insoluble in water, while pyridine and other polar byproducts are washed away.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL). The crude product can be further purified by recrystallization from hot ethanol to yield fine, crystalline needles.

  • Characterization: Dry the purified product in a vacuum oven. Record the final mass to calculate the yield. Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Expected Results and Data

The described one-pot protocol is versatile and can be adapted for a range of substituted anthranilic acids, acid chlorides, and primary amines. The yields are generally good to excellent, contingent on the electronic and steric properties of the substituents.

R¹ Substituent (from Acid Chloride)R² Substituent (from Amine)Typical Yield (%)Notes
PhenylBenzyl85-95%Electron-neutral groups provide high yields.
4-ChlorophenylCyclohexyl80-90%Electron-withdrawing groups on R¹ are well-tolerated.[6]
4-Methoxyphenyl4-Fluoroaniline75-85%Electron-donating groups on R¹ can slightly reduce reactivity.
Methyln-Butyl70-80%Aliphatic groups are viable but may require longer reflux times.
Thien-2-ylBenzyl80-90%Heteroaromatic acid chlorides are effective substrates.

Characterization Data (Expected for 2-phenyl-3-benzyl-quinazolin-4(3H)-one):

  • Appearance: White to off-white crystalline solid.

  • FT-IR (cm⁻¹): ~1685 (C=O, quinazolinone), ~1605, 1580 (C=N, C=C aromatic).

  • ¹H NMR (CDCl₃, δ ppm): Signals corresponding to the benzyl CH₂ protons (~5.3 ppm, singlet) and aromatic protons from all three rings (typically between 7.2-8.4 ppm).

Method Variations and Advanced Protocols

While the described pyridine-mediated synthesis is a classic approach, several modern variations have been developed to enhance efficiency and substrate scope.

  • Cyanuric Chloride-Mediated Synthesis: Cyanuric chloride can be used as a powerful dehydrating agent to promote the initial cyclization of the N-acylanthranilic acid to the benzoxazinone intermediate, sometimes under milder conditions than refluxing pyridine.[5]

  • Transition-Metal-Free Oxidative Cascade: An iodine-catalyzed oxidative cascade using an oxidant like Oxone® can synthesize 2-arylbenzoxazin-4-ones from anthranilic acids and aldehydes, which can then be converted to quinazolinones in a subsequent step.[1]

  • Multicomponent Reactions (MCRs): Advanced one-pot strategies, often catalyzed by metals like palladium or copper, can construct the quinazolinone scaffold from different starting materials, such as 2-bromoanilines, amines, and a carbon monoxide source, proceeding through related intermediates.[7][8]

Conclusion

One-pot syntheses that proceed via amino-benzoxazinone intermediates are a powerful and efficient tool in the arsenal of medicinal and synthetic chemists. These methods provide rapid access to libraries of pharmacologically relevant quinazolinones and related heterocycles. By understanding the underlying reaction mechanism and the critical parameters outlined in this guide, researchers can effectively leverage this strategy to accelerate drug discovery and development programs.

References

  • Kumar, A., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available at: [Link]

  • Ng, C. M., & Jamalis, J. (2015). SYNTHESIS AND BIOASSAY STUDIES OF BENZOXAZIN-4-ONE AND QUINAZOLIN-4-IMINE DERIVATIVES. CORE. Available at: [Link]

  • Al-Hiari, Y. M. (2004). Synthesis of benzoxazinone derivatives: a new route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. Available at: [Link]

  • Nefisath, P., et al. (2021). Synthesis and Characterization of Benzoxazinone Derivatives. Mansa Journal of Science. Available at: [Link]

  • Taha, M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Shakunthala, K., et al. (2025). One‐Pot Catalytic Syntheses of Quinazolinones by Coupling of 2‐Aminobenzamide With Primary Alcohols Using a Nickel(II)‐ONO Pincer‐Like Complex. Applied Organometallic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Fast quinazolinone synthesis by combining enzymatic catalysis and photocatalysis. Green Chemistry. Available at: [Link]

  • Sadowski, M., & Klajn, J. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules. Available at: [Link]

  • Nallapati, S. B., et al. (2015). An efficient one pot synthesis of 2-amino quinazolin-4(3H). Tetrahedron Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Gangapuram, M., et al. (2020). Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Advances. Available at: [Link]

  • Ismail, M. M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of the benzoxazinone ring during purification

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: TECHNICAL ADVISORY: Preventing Hydrolysis of 4H-3,1-Benzoxazin-4-ones Executive Summary The 4H-3,1-benzoxazin-4-one ring system...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: TECHNICAL ADVISORY: Preventing Hydrolysis of 4H-3,1-Benzoxazin-4-ones

Executive Summary

The 4H-3,1-benzoxazin-4-one ring system is a "masked" activated ester. While pharmacologically valuable (e.g., as human leukocyte elastase inhibitors), its chemical utility as an acylating agent makes it inherently unstable during standard purification.

This guide addresses the primary failure mode: Nucleophilic attack at the C4 carbonyl , leading to ring-opening. This occurs most frequently during aqueous workup (hydrolysis) or silica gel chromatography using protic solvents (alcoholysis).

Module 1: The Chemistry of Failure (Mechanism)

To prevent degradation, one must understand the trigger. The C4 carbonyl is highly electrophilic due to the electron-withdrawing nature of the adjacent oxygen and the imine-like nitrogen.

The Trap:

  • Acid Catalysis: Silica gel (pH ~5-6) protonates the ring nitrogen or carbonyl oxygen, accelerating nucleophilic attack.

  • Nucleophilic Attack: Water (from wet solvents/silica) or Methanol (mobile phase) attacks C4.

  • Collapse: The ring opens to form N-acyl anthranilic acid derivatives (or esters).

Visualization of the Failure Mode:

BenzoxazinoneHydrolysis cluster_prevention Prevention Zone Benz Benzoxazinone Ring (Intact) TS Tetrahedral Intermediate Benz->TS Activation Acid Acidic Site (Silica/H+) Acid->TS Catalysis Water Nucleophile (H2O / MeOH) Water->TS Attack at C4 Product Ring-Opened Byproduct (N-acyl anthranilic acid) TS->Product Ring Collapse

Figure 1: Mechanism of ring-opening.[1] The combination of acidic media (Silica) and nucleophiles (Water/Alcohol) guarantees degradation.

Module 2: Workup Strategies (The First Hurdle)

Standard aqueous extraction (washing with NaHCO₃ or brine) is the most common point of yield loss. The benzoxazinone ring can hydrolyze within minutes in basic aqueous media.

Protocol A: The "Non-Aqueous" Workup (Recommended)

If your reaction solvent is non-polar (DCM, Toluene), avoid water entirely.

  • Quench: If reagents require quenching, use solid scavenging resins or anhydrous additives (e.g., solid Na₂CO₃) rather than aqueous solutions.

  • Filtration: Filter the reaction mixture through a pad of Celite or anhydrous MgSO₄ to remove inorganic salts.

  • Concentration: Evaporate solvent at <40°C . High heat promotes thermal rearrangement or dimerization.

Protocol B: The "Flash" Aqueous Wash (Only if necessary)

If you must remove water-soluble impurities:

  • Chill: Cool the reaction mixture to 0°C.

  • Rapid Wash: Use ice-cold water or saturated NH₄Cl.

  • Immediate Dry: Separate layers immediately (do not let them sit) and dry the organic layer over excess anhydrous Na₂SO₄ for 5 minutes.

  • Filter & Evaporate: Proceed immediately to isolation.

Module 3: Purification (The Danger Zone)

Chromatography is where most researchers lose their compound. The interaction between the benzoxazinone and the hydroxyl groups on silica gel causes "streaking" and on-column hydrolysis.

Solvent Compatibility Matrix
Solvent ClassStatusReason for Failure/Success
Methanol / Ethanol CRITICAL FAIL Alcoholysis: Converts ring to methyl/ethyl ester of anthranilic acid.
Water (RP-HPLC) ⚠️ HIGH RISK Hydrolysis: Only safe if pH is neutral and run time is <10 min.
Acetone / EtOAc SAFE Aprotic polar solvents. Good for solubilizing.
Hexane / DCM SAFE Non-nucleophilic. Ideal for mobile phase.
Acetic Acid AVOID Acid catalysis accelerates ring opening.
Troubleshooting Guide: Chromatographic Isolation

Scenario: You spot the compound on TLC, but it vanishes or smears on the column.

Solution 1: Deactivate the Silica Standard silica is acidic (pH ~5-6). Neutralize it to prevent acid-catalyzed hydrolysis.

  • Method: Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexane.

  • Caution: Do not use Et3N in the mobile phase during the run if your compound is base-sensitive; just pre-treat the silica.

Solution 2: Switch Stationary Phase

  • Neutral Alumina: Use Grade III Neutral Alumina instead of silica. It is far less likely to open the ring.

  • Reverse Phase (C18): Only if using Acetonitrile/Water (no acid modifiers like TFA) and rapid lyophilization.

Solution 3: Crystallization (The "Golden" Standard) Because benzoxazinones are rigid, planar structures, they crystallize well.

  • Solvent System: Dissolve in minimal hot EtOAc or DCM; add Hexane or Heptane dropwise until cloudy. Cool slowly.

  • Benefit: Bypasses silica and water entirely.

Module 4: Workflow Decision Tree

Use this logic flow to determine your purification strategy.

PurificationLogic Start Crude Reaction Mixture Solids Precipitate Present? Start->Solids Filter Filter & Wash Solid (Best Yield) Solids->Filter Yes Liquid Liquid Phase Solids->Liquid No Impurities Impurities? Liquid->Impurities Cryst Recrystallization (EtOAc/Hex) Impurities->Cryst Minor Column Chromatography Required Impurities->Column Complex SilicaCheck Use Neutral Alumina OR Deactivated Silica Column->SilicaCheck MobilePhase Mobile Phase: Hex/EtOAc or DCM (NO MeOH) SilicaCheck->MobilePhase

Figure 2: Decision tree for maximizing recovery of benzoxazinones.

FAQ: Troubleshooting Specific Scenarios

Q: I see two spots on TLC after purification, but only one before. What happened? A: You likely generated the ring-opened methyl ester. If you used Methanol in your mobile phase (e.g., 5% MeOH/DCM), the methanol attacked the carbonyl.

  • Fix: Repeat the synthesis and use Acetone/DCM or EtOAc/Hexane for purification.

Q: Can I use HPLC for purification? A: Yes, but with strict caveats. Use Acetonitrile/Water (neutral). Avoid TFA (Trifluoroacetic acid) or Formic Acid modifiers, as they catalyze hydrolysis. Lyophilize immediately; do not leave the compound in wet fractions overnight.

Q: My compound degrades in the NMR tube. A: Chloroform-d (CDCl₃) is often acidic due to decomposition into HCl.

  • Fix: Filter CDCl₃ through basic alumina before use, or use DMSO-d₆ (though DMSO is hygroscopic, so keep it dry).

References

  • Mechanism of Hydrolysis: Journal of the Chemical Society B, "Studies on the hydrolysis of 3,1-benzoxazin-4-ones." (Demonstrates rate laws of hydrolysis in acidic/basic buffers).

  • Methanolysis Risk: MDPI, "Eco-Friendly Synthesis of 2-Styryl-benzo[d][1,3]oxazin-4-ones." (explicitly details the formation of methyl esters when MeOH is used).

  • Solid-Phase Reagents: Beilstein Journal of Organic Chemistry, "Silica-bound benzoyl chloride mediated the solid-phase synthesis of 4H-3,1-benzoxazin-4-ones."[2] (Describes filtration-based purification to avoid hydrolysis).

  • Biological Inhibitor Stability: Journal of Medicinal Chemistry, "Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G." (Discusses stability in assay buffers).

Sources

Optimization

Technical Support Center: Purifying Amino-Benzoxazinone Derivatives by Recrystallization

Welcome to the technical support center for the purification of amino-benzoxazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of amino-benzoxazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges in the recrystallization of this important class of heterocyclic compounds. Drawing from established principles and specific examples in the field, this resource aims to be your go-to guide for achieving high purity and yield in your crystallization experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the recrystallization of amino-benzoxazinone derivatives.

Q1: What is the best starting solvent for recrystallizing my amino-benzoxazinone derivative?

A1: There is no single "best" solvent, as the optimal choice depends on the specific substitution pattern of your molecule. However, a good starting point for many amino-benzoxazinone derivatives is a polar protic solvent like ethanol or methanol . The presence of the amino group generally increases the polarity of the molecule and its ability to form hydrogen bonds, making it more soluble in alcohols than in non-polar solvents.[1][2] Several literature reports describe the successful recrystallization of various benzoxazinone derivatives from ethanol.[3][4][5]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point. This is a common issue when the compound is highly impure or the cooling rate is too fast. To address this, you can try the following:

  • Add more solvent: This will keep the compound in solution for longer at a lower temperature.

  • Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.

  • Use a different solvent system: The boiling point of your current solvent may be too high.

Q3: No crystals are forming, even after cooling the solution in an ice bath. What's wrong?

A3: This is a common problem that can often be resolved with a few simple techniques to induce crystallization. The solution is likely supersaturated. Try the following:

  • Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of the pure compound, adding a tiny crystal to the supersaturated solution can initiate crystallization.

  • Reduce the solvent volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q4: My final product is colored, even after recrystallization. How can I remove the color?

A4: Colored impurities can sometimes be removed by treating the hot solution with a small amount of activated charcoal before the filtration step. The charcoal adsorbs the colored compounds. However, be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed, step-by-step approach to resolving common problems encountered during the recrystallization of amino-benzoxazinone derivatives.

Issue 1: Poor or No Crystal Formation
Potential Cause Recommended Solution Scientific Rationale
Too much solvent used Gently heat the solution to evaporate some of the solvent and then allow it to cool slowly.The solution needs to be saturated or slightly supersaturated for crystals to form upon cooling. Reducing the solvent volume increases the concentration of the solute.
Supersaturation 1. Scratch the inside of the flask with a glass rod. 2. Add a seed crystal of the pure compound.These techniques provide a surface for the solute molecules to arrange themselves into a crystal lattice, overcoming the energy barrier for nucleation.
Inappropriate solvent The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a mixed-solvent system may be required.An ideal recrystallization solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures.
Issue 2: "Oiling Out" of the Product
Potential Cause Recommended Solution Scientific Rationale
Solution is too concentrated or cooled too quickly Add a small amount of additional hot solvent to redissolve the oil, then allow the solution to cool much more slowly.This ensures that the solution becomes saturated at a temperature below the melting point of the compound, favoring crystal formation over melting.
High impurity level Consider a pre-purification step, such as a quick filtration through a plug of silica, or a charcoal treatment if colored impurities are present.Impurities can depress the melting point of the compound and interfere with crystal lattice formation, promoting oiling out.
Solvent boiling point is too high Select a solvent with a lower boiling point.If the boiling point of the solvent is higher than the melting point of the solute, the compound will melt before it dissolves.
Issue 3: Low Yield of Recovered Crystals
Potential Cause Recommended Solution Scientific Rationale
Too much solvent used Use the minimum amount of hot solvent necessary to just dissolve the crude product.Any excess solvent will retain more of your compound in solution upon cooling, thereby reducing the final yield.
Premature crystallization during hot filtration Pre-heat the funnel and filter paper, and use a small amount of extra hot solvent to wash the filter paper after filtration.This prevents the solution from cooling and depositing crystals on the filter paper, which would otherwise be lost.
Washing with too much or warm solvent Wash the collected crystals with a minimal amount of ice-cold solvent.The recrystallized product will have some solubility even in the cold solvent. Using a small volume of very cold solvent minimizes the amount of product that is redissolved during washing.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach.

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent. A good solvent will dissolve the amino-benzoxazinone derivative when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility properties. It involves a "good" solvent in which the compound is soluble and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.

  • Solvent Pair Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "poor" solvent. Common pairs for polar compounds include ethanol/water and acetone/water.[6]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol, using the mixed-solvent system for washing.

Data Presentation

Table 1: Common Solvents for Screening for Recrystallization of Amino-Benzoxazinone Derivatives
Solvent Polarity Boiling Point (°C) Comments and Considerations
Ethanol Polar Protic78A good starting point for many amino-benzoxazinones. Often used in combination with water.[1][2][3][4]
Methanol Polar Protic65Similar to ethanol but with a lower boiling point. Can be more effective for more polar derivatives.[4][7]
Water Very Polar Protic100Generally, amino-benzoxazinones will have low solubility in water, making it a potential "poor" solvent in a mixed-solvent system with an alcohol.[1][8]
Ethyl Acetate Polar Aprotic77A moderately polar solvent that can be effective for less polar derivatives or as part of a mixed-solvent system with a non-polar solvent like hexane.
Acetone Polar Aprotic56A versatile solvent that can be used alone or in a mixed system with water or ethanol.[6][9]
Toluene Non-polar111Generally not a good choice for polar amino-benzoxazinones, but could be a "poor" solvent in a mixed-solvent system.
Hexane/Heptane Non-polar69 / 98Likely to be a "poor" solvent for most amino-benzoxazinones. Can be used as the anti-solvent in a mixed-solvent system with a more polar solvent.
Dimethylformamide (DMF) Polar Aprotic153Due to its high boiling point and high polarity, it will likely dissolve most derivatives even at room temperature. It can be used for very insoluble compounds, but removal of the solvent can be difficult. One literature report mentions recrystallization of a related compound from DMF.[10]

Visualizations

Diagram 1: Decision-Making Workflow for Solvent Selection

SolventSelection start Start: Crude Amino-Benzoxazinone Derivative solubility_test Perform small-scale solubility tests (e.g., Ethanol, Methanol, Ethyl Acetate) start->solubility_test hot_soluble Is it soluble in a hot solvent? solubility_test->hot_soluble cold_insoluble Is it insoluble in the same cold solvent? hot_soluble->cold_insoluble Yes mixed_solvent Consider a mixed-solvent system. hot_soluble->mixed_solvent No single_solvent Use a single-solvent recrystallization. cold_insoluble->single_solvent Yes cold_insoluble->mixed_solvent No end Pure Crystals single_solvent->end find_good Find a 'good' solvent (dissolves the compound). mixed_solvent->find_good find_poor Find a miscible 'poor' solvent (compound is insoluble). find_good->find_poor perform_mixed Perform mixed-solvent recrystallization. find_poor->perform_mixed perform_mixed->end

Caption: A flowchart to guide the selection of an appropriate recrystallization solvent system.

Diagram 2: Troubleshooting Common Recrystallization Problems

Troubleshooting start Recrystallization Issue no_crystals No Crystals Formed - Add seed crystal - Scratch flask - Reduce solvent volume start->no_crystals oiling_out Product 'Oils Out' - Add more solvent - Cool slowly - Change solvent start->oiling_out low_yield Low Yield - Use minimum hot solvent - Pre-heat funnel - Wash with ice-cold solvent start->low_yield

Caption: A diagram outlining the primary solutions to common recrystallization challenges.

References

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Quora. (2017, February 16). What is the best solvent for recrystallization?. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). NEW POLY(BENZOXAZOLE-IMIDE)S AND POLY(BENZOXAZINONE-IMIDE) CONTAINING HEXAFLUOROISOPROPYLIDENE GROUPS. Retrieved from [Link]

  • GSC Online Press. (2020, April 29). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d][1][7]–oxazin–4–one and 3 o. Retrieved from [Link]

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. (n.d.). Retrieved from [Link]

  • Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. (n.d.). ACS Omega. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). Molecules. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2025, August 10). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Retrieved from [Link]

  • University of Dundee, Discovery Research Portal. (2022, August 25). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • MDPI. (2026, February 18). Eco-Friendly Synthesis of 2-Styryl-benzo[d][1][7]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Controlling Moisture Sensitivity in Benzoxazinone Reagents

Welcome to the Technical Support Center for benzoxazinone reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on handling the inherent m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzoxazinone reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on handling the inherent moisture sensitivity of this important class of compounds. Here, you will find practical, field-proven insights to help you anticipate and troubleshoot issues related to moisture, ensuring the success and reproducibility of your experiments.

Introduction: The Challenge of Moisture in Benzoxazinone Chemistry

Benzoxazinone derivatives are powerful synthons in medicinal chemistry and materials science, valued for their versatile reactivity.[1][2] However, the electrophilic nature of the carbonyl group within the heterocyclic ring makes them susceptible to nucleophilic attack by water.[3] This hydrolysis leads to the opening of the benzoxazinone ring, forming the corresponding N-acyl anthranilic acid. This degradation pathway not only consumes the starting material, leading to reduced yields, but the resulting byproduct can also complicate purification and potentially interfere with subsequent reaction steps.[3]

This guide will provide you with the necessary knowledge and protocols to effectively control moisture in your experiments with benzoxazinone reagents.

Frequently Asked Questions (FAQs)

Q1: I suspect my benzoxazinone reagent has degraded. How can I confirm this?

A: Degradation of benzoxazinone due to moisture typically results in the formation of N-acyl anthranilic acid. You can often detect this impurity using standard analytical techniques:

  • NMR Spectroscopy: In the ¹H NMR spectrum, the appearance of a new set of aromatic signals and a broad peak corresponding to a carboxylic acid proton are indicative of the ring-opened product. The chemical shifts will vary depending on the specific benzoxazinone derivative.

  • TLC Analysis: The N-acyl anthranilic acid byproduct is generally more polar than the parent benzoxazinone. On a TLC plate, you will observe a new, lower Rf spot.

  • LC-MS: Liquid chromatography-mass spectrometry can be used to identify the mass of the expected hydrolysis product.

Q2: Can I use a benzoxazinone reagent that shows signs of partial hydrolysis?

A: It is strongly discouraged. The presence of the N-acyl anthranilic acid can lead to lower yields of your desired product and may introduce impurities that are difficult to remove. For best results, use a fresh or properly stored reagent. If you must use a partially hydrolyzed batch, purification before use is recommended.

Q3: What is the best way to store benzoxazinone reagents?

A: Benzoxazinone reagents should be stored in a tightly sealed container, preferably in a desiccator with a reliable drying agent (e.g., Drierite). For long-term storage, consider placing the container inside a sealed bag with additional desiccant and storing it in a freezer at -20°C. Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold reagent.

Q4: My reaction with a benzoxazinone reagent is giving a low yield. Could moisture be the cause?

A: Yes, moisture is a very likely culprit for low yields in reactions involving benzoxazinones.[4] Water can consume your starting material through hydrolysis. To troubleshoot, you should meticulously dry your solvent, glassware, and any other reagents, and perform the reaction under an inert atmosphere.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides a logical approach to resolving them.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution(s)
Hydrolysis of Benzoxazinone Starting Material - Verify Reagent Purity: Before starting your reaction, check the purity of the benzoxazinone reagent by TLC or NMR. If significant hydrolysis is observed, purify the reagent or use a fresh batch. - Implement Anhydrous Techniques: Ensure all glassware is rigorously dried (oven-dried at >120°C for several hours or flame-dried under vacuum).[5] Use freshly dried solvents and handle all reagents under an inert atmosphere (see protocols below).
Contamination of Reaction with Water - Solvent Purity: Ensure your solvent is anhydrous. Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (see table of drying agents below). - Inert Atmosphere: Perform the reaction under a positive pressure of an inert gas like nitrogen or argon using a Schlenk line or in a glovebox.[5][6] - Other Reagents: Ensure all other reagents and starting materials are anhydrous.
Suboptimal Reaction Conditions While moisture is a primary concern, other factors can affect yield. Consider optimizing reaction temperature, time, and stoichiometry.[4]
Problem 2: Formation of N-Acyl Anthranilic Acid as a Major Byproduct
Possible Cause Suggested Solution(s)
Significant Moisture in the Reaction This is the most direct cause. The presence of water will lead to the ring-opening of the benzoxazinone.[3]
Ineffective Inert Atmosphere A leak in your inert atmosphere setup can allow ambient moisture to enter the reaction vessel.
"Wet" Work-up Procedure If the reaction itself is anhydrous, moisture introduced during the work-up can still cause hydrolysis if the benzoxazinone is not fully consumed.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution(s)
Co-elution of Product and N-Acyl Anthranilic Acid The polarity of your desired product and the hydrolysis byproduct may be similar, making chromatographic separation challenging.
Product Instability on Silica Gel The slightly acidic nature of silica gel can sometimes promote the hydrolysis of sensitive compounds if the solvent system contains trace amounts of water.

Diagrams: Understanding the Chemistry and Workflow

Mechanism of Benzoxazinone Hydrolysis Benzoxazinone Benzoxazinone Reagent Hydrolysis Hydrolysis (Ring Opening) Benzoxazinone->Hydrolysis Water H₂O (Moisture) Water->Hydrolysis NAcyl N-Acyl Anthranilic Acid (Byproduct) Hydrolysis->NAcyl

Caption: Water acts as a nucleophile, attacking the carbonyl carbon of the benzoxazinone, which leads to the opening of the heterocyclic ring to form the corresponding N-acyl anthranilic acid.[3]

cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Analysis Dry_Glassware Dry Glassware (Oven/Flame) Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Dry_Glassware->Inert_Atmosphere Dry_Solvent Dry Solvent Add_Reagents Add Benzoxazinone & Other Reagents Dry_Solvent->Add_Reagents Inert_Atmosphere->Add_Reagents Run_Reaction Run Reaction Add_Reagents->Run_Reaction Quench Quench Reaction (if necessary) Run_Reaction->Quench Extract Aqueous Work-up Quench->Extract Dry_Organic Dry Organic Layer (e.g., MgSO₄) Extract->Dry_Organic Purify Purify Product Dry_Organic->Purify Analyze Analyze Product (NMR, TLC, MS) Purify->Analyze

Caption: A typical workflow for a moisture-sensitive reaction involving a benzoxazinone reagent.

Experimental Protocols

Protocol 1: Setting up a Reaction under Inert Atmosphere using a Schlenk Line

This protocol outlines the fundamental steps for creating an anhydrous, oxygen-free reaction environment.

Materials:

  • Oven-dried or flame-dried Schlenk flask with a magnetic stir bar

  • Rubber septa

  • Schlenk line with a dual vacuum/inert gas manifold[7]

  • Source of dry inert gas (Nitrogen or Argon)

  • Vacuum pump with a cold trap (liquid nitrogen)

Procedure:

  • Glassware Preparation: Ensure your Schlenk flask and any other necessary glassware are thoroughly dried, either by placing them in an oven at >120°C for at least 4 hours or by flame-drying under vacuum.[5]

  • Assemble and Purge:

    • While the flask is still warm, seal it with a rubber septum.

    • Connect the flask to the Schlenk line via its sidearm.

    • Perform at least three vacuum/inert gas cycles to remove atmospheric gases and adsorbed moisture from the flask.[7]

      • Evacuate the flask under vacuum for 5-10 minutes.

      • Slowly backfill the flask with the inert gas.

      • Repeat this cycle two more times.

  • Adding Reagents:

    • Solids: If adding a solid benzoxazinone reagent, do so under a positive flow of inert gas. Briefly remove the septum, add the solid quickly, and immediately reseal the flask.

    • Liquids: Anhydrous solvents and liquid reagents should be added via a syringe that has been purged with inert gas.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the inert gas line to an oil bubbler, which allows for visual monitoring of the gas flow and prevents over-pressurization.[5]

Protocol 2: Drying Organic Solvents

The quality of your anhydrous solvent is critical. While commercially available anhydrous solvents are convenient, they can absorb moisture over time once opened.

Drying Agent Solvents Comments
Magnesium Sulfate (MgSO₄) Ethers (THF, Et₂O), Halogenated solvents (DCM, Chloroform), Ethyl AcetateFast and efficient. Slightly acidic, so may not be suitable for very acid-sensitive compounds.[8]
Sodium Sulfate (Na₂SO₄) General use for most solvents.High capacity but slow. Often used for pre-drying. Not as efficient for highly polar solvents.[8]
Calcium Chloride (CaCl₂) Hydrocarbons, Ethers, Halogenated solventsHigh capacity and low cost. Can form adducts with alcohols, amines, and some carbonyl compounds.[9]
Molecular Sieves (3Å or 4Å) Most common organic solvents (THF, DCM, Toluene, Acetonitrile)Very effective at removing water to low ppm levels. Requires activation (heating under vacuum) before use.[10]
Calcium Hydride (CaH₂) Ethers, HydrocarbonsA reactive drying agent that reacts with water to produce hydrogen gas. Not suitable for protic solvents or some carbonyl compounds.[9]

General Procedure for Drying with a Solid Agent (e.g., MgSO₄):

  • Add the anhydrous drying agent to the solvent in a flask. The amount needed depends on the wetness of the solvent, but a common practice is to add enough so that some of the drying agent remains free-flowing and does not clump together.

  • Swirl the flask and let it stand for at least 15-30 minutes. For very wet solvents, a longer time or a second portion of drying agent may be necessary.[8]

  • Filter or decant the dry solvent into a clean, dry flask, preferably under an inert atmosphere.

References

  • Dixon, W. J., Hibbert, F., & Mills, J. F. (1997). Kinetics and mechanism of the addition of water and ring-opening of 2-methyl- and 2-aryl-4H-3,1-benzoxazines to 2-aminobenzyl esters in the acidic pH range; change in rate-limiting step with buffer concentration and evidence for a tetrahedral carbonyl addition intermediate. Journal of the Chemical Society, Perkin Transactions 2, (7), 1503–1510. [Link]

  • Rioux, R. M., Sathe, A., & Chen, Z. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Journal of Visualized Experiments, (125), e55862. [Link]

  • University of York. (n.d.). Schlenk: reflux under an inert atmosphere. Chemistry Teaching Labs. [Link]

  • Purdue University. (n.d.). Standard Operating Procedure Inert Gas/Vacuum Schlenk Line. [Link]

  • The Schlenk Line Survival Guide. (n.d.).
  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538–548. [Link]

  • Ismail, M. M. F., El-Sayed, W. A., & El-Shafiy, H. F. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81–121. [Link]

  • Daley, C. J. (n.d.). Glovebox Usage. San Diego University. [Link]

  • Merck Millipore. (n.d.).
  • Delloyd's Lab-Tech. (n.d.). Solvent Drying and Drying Agents. [Link]

  • Zarei, A., & Jarrahpour, A. (2011). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Organic Preparations and Procedures International, 43(6), 563–567. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Drying Methods. Department of Chemistry. [Link]

  • Powers, T. M. (2017). Glovebox-Operating Procedure and Use of Impurity Sensors. Journal of Visualized Experiments, (127), e56143. [Link]

  • Mettler Toledo. (n.d.). Water content in organic solvents. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Berry, J. F. (2019). Glovebox Use. [Link]

  • Fomsgaard, I. S., Mortensen, A. G., & Carlsen, S. C. K. (2004). Microbial transformation products of benzoxazolinone and benzoxazinone allelochemicals—a review. Chemosphere, 54(8), 1025–1038. [Link]

  • de Carvalho, N. C. P., & de Souza, A. S. (2016). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society. [Link]

  • Reddit. (2023). Storing/handling moisture sensitive chemicals outside of the glovebox?[Link]

  • Patel, K., & Patel, H. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][11]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry, 16(1), 2–6. [Link]

  • Magritek. (n.d.). Analytical NMR. [Link]

  • Monakhova, Y. B., Kuballa, T., & Lachenmeier, D. W. (2020). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 10(22), 8195. [Link]

  • Macías, F. A., Chinchilla, N., Marín, D., & Molinillo, J. M. G. (2007). Benzoxazinone degradation products discussed in this study. ResearchGate. [Link]

  • Giraudeau, P. (2020). NMR methods for the analysis of mixtures. Chemical Communications, 56(78), 11556–11566. [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. [Link]

  • Reddy, C. R., & Kumar, G. S. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(23), 8571. [Link]

  • Patel, K., & Patel, H. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][11]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry, 16(1), 2–6. [Link]

  • Clendinen, C. S., St-Pierre, P., & Edison, A. S. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Analytical and Bioanalytical Chemistry, 407(1), 15–23. [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. [Link]

  • Schulz, M., Marín-Cevada, V., & van der Heijden, R. (2019). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Microbiology, 10, 1487. [Link]

  • El-Hashash, M. A., El-Kafrawy, A. F., & El-Sawy, E. R. (2011). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. International Journal of Organic Chemistry, 1(4), 203–209. [Link]

  • Reddy, C. R., & Kumar, G. S. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(23), 8571. [Link]

  • Al-Maharma, A. Y., & Beard, S. J. (2014). Effect of moisture on the mechanical properties of composite laminates manufactured using benzoxazine resin systems for aerospace applications. ResearchGate. [Link]

  • ResearchGate. (2021). Drying agents. [Link]

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Reference Data & Comparative Studies

Validation

Characteristic IR Absorption Bands for Benzoxazinone Carbonyl Groups

This guide details the characteristic infrared (IR) absorption bands for benzoxazinone carbonyl groups, focusing on the differentiation between structural isomers and providing experimental protocols for verification. Co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characteristic infrared (IR) absorption bands for benzoxazinone carbonyl groups, focusing on the differentiation between structural isomers and providing experimental protocols for verification.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary: The Spectroscopic Landscape

Benzoxazinones are bicyclic heterocyclic compounds containing a benzene ring fused to an oxazine ring. They are critical scaffolds in drug discovery, acting as inhibitors for serine proteases and precursors for quinazolinones.

The carbonyl (C=O) stretching frequency is the definitive diagnostic handle for identifying specific benzoxazinone isomers. Unlike simple ketones (~1715 cm⁻¹), the position of the heteroatoms (oxygen and nitrogen) relative to the carbonyl creates distinct electronic environments that shift the absorption band significantly.

Quick Reference: The Isomer Hierarchy
Isomer ClassStructure TypeCharacteristic C=O[1] Band (cm⁻¹)Electronic Driver
4H-3,1-Benzoxazin-4-one Cyclic Imidate/Lactone1755 – 1770 Inductive withdrawal by Oxygen; reduced resonance.
1,3-Benzoxazin-2-one Cyclic Carbamate1720 – 1740 Balance of N-donation and O-induction.
1,4-Benzoxazin-3-one Cyclic Lactam1680 – 1695 Strong resonance donation from Nitrogen (Amide-like).

Detailed Spectroscopic Comparison

4H-3,1-Benzoxazin-4-one (Acylanthranils)

This isomer is chemically the most distinct. Often referred to as "acylanthranils," these compounds behave like cyclic anhydrides or reactive esters.

  • Frequency: High frequency, typically 1760 ± 10 cm⁻¹ .

  • Mechanistic Insight: The carbonyl carbon is flanked by a nitrogen double bond (imide-like character) and an intracyclic oxygen. The lack of strong resonance donation from the ring nitrogen (which is part of a C=N double bond in the 4H-isomer) combined with the inductive electron withdrawal by the oxygen atom stiffens the C=O bond, shifting it to a higher wavenumber.

  • Differentiation: This band often overlaps with anhydrides but is easily distinguished from quinazolinones (~1670 cm⁻¹) and simple amides.

1,4-Benzoxazin-3-one (Lactams)

These are stable cyclic hydroxamic acid ethers (lactams).

  • Frequency: Lower frequency, typically 1685 ± 10 cm⁻¹ .

  • Mechanistic Insight: The nitrogen atom is directly adjacent to the carbonyl and part of a secondary amine moiety (-NH-C=O-). The lone pair on the nitrogen participates effectively in resonance delocalization with the carbonyl, increasing the single-bond character of the C=O and lowering its vibration frequency. This is the classic "Amide I" band behavior.

Comparison with Alternatives

When developing inhibitors, researchers often switch between benzoxazinones and quinazolinones. IR spectroscopy provides a rapid "Go/No-Go" decision point during synthesis.

Compound ClassC=O Frequency (cm⁻¹)Visual Description in Spectrum
Benzoxazin-4-one ~1760Sharp, distinct, high-energy region.
Quinazolin-4-one ~1670Broad, intense, often overlaps with C=C stretch.
Coumarin ~1710Moderate intensity, typical lactone range.

Visualization: Spectral Fingerprint Map

The following diagram illustrates the logical relationship between structure and frequency shift.

Benzoxazinone_IR_Map Substrate Benzoxazinone Isomer B31 4H-3,1-Benzoxazin-4-one (Cyclic Imidate/Lactone) Substrate->B31 B13 1,3-Benzoxazin-2-one (Cyclic Carbamate) Substrate->B13 B14 1,4-Benzoxazin-3-one (Cyclic Lactam) Substrate->B14 FreqHigh High Frequency 1755 - 1770 cm⁻¹ B31->FreqHigh Strong Bond FreqMid Mid Frequency 1720 - 1740 cm⁻¹ B13->FreqMid FreqLow Low Frequency 1680 - 1695 cm⁻¹ B14->FreqLow Weakened Bond Mechanism1 Inductive Effect (-O-) + Reduced Resonance FreqHigh->Mechanism1 Mechanism2 Amide Resonance (N Lone Pair Donation) FreqLow->Mechanism2

Figure 1: Structural hierarchy determining the carbonyl shift. The "stiffness" of the carbonyl bond decreases from the 3,1-isomer to the 1,4-isomer due to increasing resonance contribution.

Experimental Protocol: Synthesis & Characterization

To validate these values, the following protocol describes the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one , a standard reference material for the high-frequency band.

Materials
  • Anthranilic acid (2-aminobenzoic acid): 1.37 g (10 mmol)

  • Acetic anhydride: 5.0 mL (Excess)

  • Equipment: Round-bottom flask (50 mL), Reflux condenser, FTIR Spectrometer (ATR or KBr).

Methodology
  • Cyclization: Place anthranilic acid and acetic anhydride in the round-bottom flask.

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 60 minutes. The solid acid will dissolve, and the solution will turn clear/yellow.

    • Mechanistic Note: The amino group is first acetylated, followed by cyclodehydration to form the oxazine ring.

  • Isolation: Cool the mixture to room temperature. Distill off excess acetic anhydride under reduced pressure (or pour into crushed ice to precipitate the product if stability allows, though hydrolysis back to N-acetylanthranilic acid is a risk with water).

  • Purification: Recrystallize the solid from dry petroleum ether or hexane.

  • IR Analysis:

    • Sample Prep: Prepare a KBr pellet (1 mg sample in 100 mg KBr) or use a Diamond ATR accessory.

    • Scan: Collect 16 scans at 4 cm⁻¹ resolution.

    • Validation: Look for the disappearance of the broad -OH/-NH bands of anthranilic acid (2500–3300 cm⁻¹) and the appearance of the sharp C=O peak at ~1760 cm⁻¹ .

Workflow Diagram

Synthesis_Workflow Start Start: Anthranilic Acid (Broad OH/NH ~3000 cm⁻¹) Reaction Reflux with Acetic Anhydride (Cyclodehydration) Start->Reaction Isolation Remove Solvent / Crystallize (Avoid Water to prevent hydrolysis) Reaction->Isolation Analysis FTIR Analysis Isolation->Analysis Result Target: 2-Methyl-4H-3,1-benzoxazin-4-one (Sharp C=O at ~1760 cm⁻¹) Analysis->Result Verify Band

Figure 2: Step-by-step synthesis and validation workflow for generating the 3,1-benzoxazinone standard.

References

  • National Institutes of Health (NIH) - PubMed Central . One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives. Retrieved from [Link]

  • ResearchGate . Synthesis and Characterization of Benzoxazinone Derivatives. Retrieved from [Link]

  • American Chemical Society (ACS) Publications . Benzoxazinone synthesis: An organic chemistry experiment. Retrieved from [Link]

Sources

Comparative

Technical Guide: Comparative Reactivity of 4H-3,1-Benzoxazin-4-ones vs. Isatoic Anhydrides

Executive Summary This guide provides a technical comparison between 4H-3,1-benzoxazin-4-ones (hereafter "Benzoxazinones") and Isatoic Anhydrides (IA) as electrophilic scaffolds in heterocyclic synthesis. While both serv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4H-3,1-benzoxazin-4-ones (hereafter "Benzoxazinones") and Isatoic Anhydrides (IA) as electrophilic scaffolds in heterocyclic synthesis. While both serve as activated anthranilic acid equivalents, their reactivity profiles diverge significantly due to their ring-opening mechanisms.

Key Takeaway: Isatoic anhydride acts as a "masked isocyanate," releasing CO₂ to drive irreversible nucleophilic addition under mild conditions. In contrast, benzoxazinones function as "cyclic activated amides/esters," retaining all carbon atoms to form N-acyl anthranilamides, offering a tunable C2-position for diverse heterocycle construction but often requiring forcing conditions.

Structural & Mechanistic Foundations

The Scaffolds

Both compounds are bicyclic fused systems derived from anthranilic acid. The critical structural difference lies at the C2 position.

FeatureIsatoic Anhydride (IA)4H-3,1-Benzoxazin-4-one
Structure 1H-3,1-benzoxazine-2,4-dione2-Substituted-4H-3,1-benzoxazin-4-one
C2 Substituent Carbonyl (C=O)Alkyl, Aryl, or Heteroaryl (R)
Leaving Group CO₂ (Gas)None (Ring opens to amide)
Primary Reactivity Nucleophilic attack at C4 (anhydride)Nucleophilic attack at C4 (ester-like)
Electrophilicity High (Anhydride character)Tunable (Depends on C2-R group)
Mechanistic Divergence

The choice between these reagents dictates the reaction pathway and byproducts.

  • Isatoic Anhydride Pathway (Decarboxylative): Nucleophilic attack at C4 opens the ring to form a carbamic acid intermediate, which spontaneously decarboxylates. This gas evolution (

    
    ) renders the step effectively irreversible and drives the reaction to completion, often at room temperature.
    
  • Benzoxazinone Pathway (Conservative): Nucleophilic attack at C4 opens the ring to yield an N-acyl anthranilamide. No atoms are lost. This intermediate is stable and can be isolated or dehydrated in a second step to form quinazolinones.

Reaction Pathway Diagram (Graphviz)

ReactionPathways IA Isatoic Anhydride (C2=O) Inter_IA Carbamic Acid Intermediate IA->Inter_IA Attack at C4 BZ Benzoxazinone (C2=R) Inter_BZ N-Acyl Anthranilamide (Ring Open) BZ->Inter_BZ Attack at C4 Nu Nucleophile (R'-NH2) Nu->IA Nu->BZ Prod_IA Anthranilamide (CO2 Lost) Inter_IA->Prod_IA - CO2 (Irreversible) CO2 CO2 (Gas) Inter_IA->CO2 Prod_BZ Quinazolinone (Condensation) Inter_BZ->Prod_BZ Heat/Acid (- H2O) H2O H2O Inter_BZ->H2O

Caption: Divergent reaction pathways. IA undergoes irreversible decarboxylation, while Benzoxazinones undergo ring opening followed by conditional cyclodehydration.

Performance Analysis & Data Comparison

Reactivity Profile with Amines

The following table summarizes experimental observations comparing the reactivity of both scaffolds with primary amines to form quinazolinone precursors.

ParameterIsatoic Anhydride (IA)Benzoxazinone (2-Methyl)
Reaction Temp 25°C – 80°C80°C – 140°C (Reflux)
Solvent Compatibility Water, Ethanol, DMF (Green Chem)Acetic Anhydride, Pyridine, Toluene
Catalyst Requirement Mild Acid (Sulfamic, Citric) or NoneOften Self-catalyzed or Lewis Acid
Atom Economy Lower (Loss of CO₂, MW 44)100% (Ring opening) / High (Cyclization)
Kinetic Stability Hydrolytically unstable (moisture sensitive)Generally more stable than IA
Typical Yield 85 – 95%70 – 90%
Case Study: Quinazolinone Synthesis

Objective: Synthesis of 2,3-disubstituted-4(3H)-quinazolinones.

  • Route A (via Isatoic Anhydride):

    • Method: Three-component coupling (IA + Amine + Aldehyde).[1][2][3][4]

    • Mechanism:[5][4][6][7][8][9][10] IA reacts with amine

      
       anthranilamide (loss of CO₂). Anthranilamide condenses with aldehyde 
      
      
      
      imine
      
      
      cyclization/oxidation.
    • Advantage:[4][10][11][12] One-pot, mild conditions, avoids isolation of intermediates.

  • Route B (via Benzoxazinone):

    • Method: Two-step sequence. (1) Anthranilic acid + Acid Chloride

      
       Benzoxazinone.[5][10] (2) Benzoxazinone + Amine 
      
      
      
      Quinazolinone.[10]
    • Mechanism:[5][4][6][7][8][9][10] Benzoxazinone acts as the "C2 source" (the R group becomes the C2 of quinazolinone).

    • Advantage:[4][10][11][12] Allows installation of complex C2 substituents (e.g., aryl, alkyl) pre-synthesized on the benzoxazinone ring.

Quantitative Yield Comparison (Literature Aggregated)
Target ProductPrecursorConditionsTimeYieldRef
2-Phenyl-3-benzyl-quinazolinone Isatoic AnhydrideBenzaldehyde, Benzylamine,

,

, 80°C
3 h92%[1]
2-Phenyl-3-benzyl-quinazolinone 2-Phenyl-BenzoxazinoneBenzylamine, AcOH, Reflux6 h78%[2]
Anthranilamide (Intermediate) Isatoic Anhydride

(aq), RT
0.5 h98%[3]
N-Acetyl Anthranilamide 2-Methyl-Benzoxazinone

(aq), RT
2 h85%[4]

Experimental Protocols

Protocol A: Mild Synthesis using Isatoic Anhydride

Application: Rapid generation of anthranilamides or one-pot quinazolinones.

  • Setup: Charge a round-bottom flask with Isatoic Anhydride (1.0 equiv) and water or ethanol (0.5 M).

  • Nucleophile Addition: Add the primary amine (1.1 equiv).

    • Observation: Immediate effervescence (CO₂ evolution) indicates reaction initiation.

  • Catalysis (Optional for Quinazolinones): If targeting quinazolinones, add the aldehyde (1.1 equiv) and catalyst (e.g., Sulfamic acid, 10 mol%).

  • Reaction: Stir at room temperature for 30 mins (for amides) or 80°C for 2-4 hours (for quinazolinones).

  • Workup: Cool to room temperature. The product usually precipitates. Filter and wash with cold ethanol.

Protocol B: Controlled Synthesis using Benzoxazinone

Application: Synthesis of 2-substituted quinazolinones with specific C2 moieties.

  • Precursor Synthesis (In-situ): Reflux Anthranilic acid (1.0 equiv) in Acetic Anhydride (3.0 equiv) for 1 hour. Remove excess solvent under vacuum to obtain crude 2-methyl-4H-3,1-benzoxazin-4-one.

  • Nucleophile Addition: Redissolve the residue in glacial acetic acid or toluene. Add the primary amine (1.1 equiv).

  • Cyclization: Reflux the mixture for 4–6 hours.

    • Mechanism:[5][4][6][7][8][9][10] The amine opens the ring to form the N-acetyl-anthranilamide, which then undergoes thermal dehydration to close the quinazolinone ring.

  • Workup: Pour into crushed ice/water. Neutralize with

    
     if necessary. Filter the solid precipitate.
    
Workflow Diagram (Graphviz)

Workflow cluster_IA Protocol A: Isatoic Anhydride cluster_BZ Protocol B: Benzoxazinone Start_IA Isatoic Anhydride + Solvent Add_Amine Add Amine (CO2 Evolution) Start_IA->Add_Amine Prod_Amide Anthranilamide Add_Amine->Prod_Amide RT, 30 min Start_BZ Anthranilic Acid + Ac2O Form_BZ Form Benzoxazinone (In-situ) Start_BZ->Form_BZ Reflux, 1h Add_Amine_BZ Add Amine + Reflux Form_BZ->Add_Amine_BZ Prod_Quin Quinazolinone Add_Amine_BZ->Prod_Quin Reflux, 4-6h

Caption: Operational workflows. Protocol A is gas-releasing and mild; Protocol B requires thermal driving force for dehydration.

Expert Recommendations

When to use Isatoic Anhydride:
  • Library Generation: Ideal for combinatorial chemistry due to mild conditions and simple workup (filtration).

  • Atom Economy is Secondary: When the ease of removing the "leaving group" (CO₂ gas) outweighs the mass loss.

  • Green Chemistry: When water or ethanol are the required solvents.

  • Unsubstituted C2: When the target is an anthranilamide (free

    
    ) or a quinazolinone where the C2 comes from an external aldehyde.
    
When to use Benzoxazinones:
  • Specific C2 Functionalization: When the C2 position must be a specific alkyl or aryl group defined by the acid chloride/anhydride precursor.

  • No Gas Evolution: When the reaction must be run in a sealed vessel or pressure is a concern.

  • Stepwise Control: When isolation of the intermediate N-acyl anthranilamide is required for further divergent synthesis (e.g., modifying the amide before cyclization).

References

  • Wang, L., et al. (2016). I2-catalyzed condensation/cyclization strategy to prepare 2-arylbenzoxazin-4-ones. Synthetic Communications, 46, 993–1035. Link

  • Tashrifi, Z., et al. (2019).[4][13][14] Isatoic anhydride: A fascinating and basic molecule for the synthesis of substituted quinazolinones. Current Organic Chemistry, 23, 1090. Link

  • Staiger, R. P., & Wagner, E. C. (1953).[8] Isatoic Anhydride. IV.[5][8] Reactions with Various Nucleophiles. Journal of Organic Chemistry, 18(10), 1427–1439. Link

  • Bunce, R. A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Link

  • Agostinha, M., et al. (2004). The energetics of isomeric benzoxazine diones: isatoic anhydride revisited. Organic & Biomolecular Chemistry, 2, 1647-1650. Link

Sources

Validation

A Senior Application Scientist's Guide to the Melting Point Determination and Validation of 6-amino-2-methyl-benzoxazinone

For researchers, scientists, and drug development professionals, the accurate characterization of a novel compound is a cornerstone of reliable and reproducible research. The melting point is a fundamental physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate characterization of a novel compound is a cornerstone of reliable and reproducible research. The melting point is a fundamental physicochemical property that provides a primary indication of purity and identity. This guide provides an in-depth technical comparison and validation protocol for determining the melting point of 6-amino-2-methyl-benzoxazinone, a compound whose seemingly simple name belies a critical structural ambiguity that must be addressed for accurate characterization.

The Isomeric Challenge of "6-amino-2-methyl-benzoxazinone"

The common name "6-amino-2-methyl-benzoxazinone" is ambiguous and can refer to at least two distinct isomers, each with its own unique chemical structure and, consequently, a different expected melting point. Before any experimental work can commence, it is imperative to identify the specific isomer being synthesized or analyzed.

The two primary isomeric forms are:

  • 6-amino-2-methyl-4H-3,1-benzoxazin-4-one (CAS 1368659-05-5)

  • 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 105807-80-5)

A literature search for the experimentally determined melting points of these specific isomers did not yield any direct results. This underscores the critical need for robust in-house determination and validation when working with novel or sparsely documented compounds.

Comparative Melting Point Analysis of Related Benzoxazinone Scaffolds

To establish a reasonable expected range for the melting point of the target isomers, it is instructive to compare the melting points of structurally related benzoxazinone derivatives. The presence of both an amino and a methyl group will influence the melting point based on their position on the benzoxazinone core.

Compound NameCAS NumberStructureReported Melting Point (°C)
Parent Scaffolds
2-Methyl-4H-3,1-benzoxazin-4-one525-76-84H-3,1-benzoxazin-4-one79-82[1][2][3][4][5]
2H-1,4-Benzoxazin-3(4H)-one5466-88-62H-1,4-benzoxazin-3(4H)-one173-175[6]
Amino-Substituted Analogs
6-Amino-2H-1,4-benzoxazin-3(4H)-one89976-75-02H-1,4-benzoxazin-3(4H)-one88-93[7] or 252-260[8] or 165 (dec.)[7]
Methyl-Substituted Analogs
4-Methyl-2H-1,4-benzoxazin-3(4H)-one21744-84-32H-1,4-benzoxazin-3(4H)-one55.5-61.5[9]
Other Derivatives
6-Methyl-2-(p-tolylamino)-4H-3,1-benzoxazin-4-one86672-58-44H-3,1-benzoxazin-4-one215 (dec.)
3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one)propionitrile351003-19-52H-1,4-benzoxazin-3(4H)-one128-132[10]
2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one derivativeN/A4H-3,1-benzoxazin-4-one156-157

Note: The significant variation in the reported melting point for 6-Amino-2H-1,4-benzoxazin-3(4H)-one highlights the importance of standardized methodology and careful validation.

Experimental Protocols for Melting Point Determination and Validation

To ensure the generation of accurate and reliable data, a two-pronged approach to melting point determination is recommended: the traditional capillary method, as outlined in major pharmacopeias, and the more quantitative Differential Scanning Calorimetry (DSC).

Part 1: Capillary Melting Point Determination (Pharmacopeial Method)

This method is based on the visual observation of the phase transition from solid to liquid. The protocols are harmonized to a large extent in the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

Methodology based on USP <741> and Ph. Eur. 2.2.14:

  • Apparatus Calibration:

    • Prior to sample analysis, the accuracy of the melting point apparatus must be verified using certified reference standards.

    • Select at least two standards that bracket the expected melting point of the sample.

    • Follow the instrument manufacturer's instructions for calibration.

  • Sample Preparation:

    • Ensure the sample is dry and finely powdered. If necessary, dry the sample under vacuum.

    • Load the sample into a capillary tube to a packed height of 2.5-4 mm.

  • Measurement:

    • Set the starting temperature of the apparatus to 10-15°C below the expected melting point.

    • Once the starting temperature is reached, insert the capillary tube.

    • Set the heating rate to 1°C per minute.

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the clear point). The range between these two temperatures is the melting range.

Part 2: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC provides a more detailed and quantitative analysis of the melting process by measuring the heat flow into the sample as a function of temperature.

Methodology:

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium).

    • Perform the calibration under the same experimental conditions (heating rate, purge gas) as the sample analysis.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Hermetically seal the pan.

  • Measurement:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge.

    • The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm represents the temperature at which the heat flow is maximal.

Validation of Melting Point Determination

A self-validating system is crucial for ensuring the trustworthiness of the obtained data. This involves the use of certified reference standards to calibrate and verify the performance of the melting point apparatus.

Certified Reference Standards for Calibration:

Reference StandardCertified Melting Point (°C)
Vanillin81 - 83
Acetanilide114 - 116
Phenacetin134 - 136
Sulfanilamide164.5 - 166.5
Caffeine235 - 237.5

Note: Always refer to the certificate of analysis for the specific certified range of the reference standard lot being used.

Visualizing the Workflow

MeltingPointWorkflow cluster_prep Preparation cluster_determination Melting Point Determination cluster_validation Validation cluster_reporting Reporting Identify Identify Isomer (3,1- vs 1,4-benzoxazinone) Synthesize Synthesize and Purify 6-amino-2-methyl-benzoxazinone Identify->Synthesize Dry Dry Sample Synthesize->Dry Capillary Capillary Method (USP <741> / Ph. Eur. 2.2.14) Dry->Capillary DSC DSC Analysis Dry->DSC Report Report Melting Range and Method Capillary->Report DSC->Report Calibrate Calibrate Apparatus (Certified Reference Standards) Calibrate->Capillary Validate Calibrate->DSC Validate Compare Compare with Analogs Compare->Report Contextualize

Caption: Workflow for the determination and validation of the melting point of 6-amino-2-methyl-benzoxazinone.

Conclusion

The accurate determination of the melting point of "6-amino-2-methyl-benzoxazinone" necessitates a clear identification of the specific isomer under investigation. Due to the absence of readily available literature data for the melting points of 6-amino-2-methyl-4H-3,1-benzoxazin-4-one and 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a rigorous experimental approach is paramount. By employing both pharmacopeial capillary methods and Differential Scanning Calorimetry, and by validating the instrumentation with certified reference standards, researchers can confidently establish a reliable melting point for their synthesized compound. The comparative data from structurally related benzoxazinones provided in this guide serves as a valuable benchmark for contextualizing the experimental results. This comprehensive approach ensures the scientific integrity of the data and supports the advancement of drug discovery and development programs.

References

  • Stenutz, R. (n.d.). 6-amino-2H-1,4-benzoxazin-3(4H)-one. GlycoSpectra. Retrieved February 23, 2026, from [Link]

  • Heterocyclics. (n.d.). 4-Methyl-2H-1,4-benzoxazin-3-(4H)-one. Retrieved February 23, 2026, from [Link]

  • Ismail, M. M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Ragab, F. A. F., et al. (2021).

Sources

Comparative

Benchmarking Purity: Elemental Analysis vs. Modern Alternatives for 3,1-Benzoxazin-4-ones

Topic: Elemental Analysis Standards for 3,1-Benzoxazin-4-one Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary For medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 3,1-Benzoxazin-4-one Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

For medicinal chemists, 3,1-benzoxazin-4-ones (and their quinazolinone progeny) represent a privileged scaffold due to their inhibition of serine proteases and human leukocyte elastase.[2][3] However, they present a notorious analytical challenge: hydrolytic instability .

Standard combustion analysis (CHN) often yields failing results not due to synthetic impurity, but due to rapid ring-opening hydrolysis during sample preparation or combustion. This guide objectively compares the "Gold Standard" Elemental Analysis (EA) against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR), providing a validated workflow to distinguish between wet samples and degraded compounds.

Part 1: The Stability Conundrum

To understand why EA fails for this class, one must understand the specific degradation pathway. The 3,1-benzoxazin-4-one ring is highly electrophilic at the C-4 position. Upon exposure to atmospheric moisture, the ring opens to form the corresponding N-acyl anthranilic acid.

The Analytical Impact:

  • Carbon Content: Drops significantly (incorporation of oxygen, loss of ring unsaturation).

  • Hydrogen Content: Increases (addition of water).

  • Nitrogen Content: Decreases (relative to mass increase).

Visualization: The Hydrolysis Trap

The following diagram illustrates the structural collapse that occurs in "wet" benzoxazinone samples, leading to EA failure.

Benzoxazinone_Hydrolysis Benz 3,1-Benzoxazin-4-one (Target Scaffold) Transition Tetrahedral Intermediate Benz->Transition Nucleophilic Attack at C-4 Moisture + H2O (Atmospheric Moisture) Moisture->Transition Product N-Acyl Anthranilic Acid (Ring-Opened Impurity) Transition->Product Ring Cleavage

Caption: Mechanism of moisture-induced ring opening, the primary cause of Elemental Analysis failure in benzoxazinone derivatives.

Part 2: Comparative Methodology

While Journal of Medicinal Chemistry guidelines typically require EA values within ±0.4%, this standard is increasingly difficult to meet for unstable heterocycles. Below is a comparative analysis of the three primary validation methods.

Table 1: Method Performance Matrix
FeatureCombustion Analysis (CHN) HRMS (High-Res Mass Spec) Quantitative NMR (qNMR)
Primary Output % Composition (C, H, N)Exact Mass (

)
Molar Purity (%)
Sample Req. 2–5 mg (Destructive)<0.1 mg (Destructive)5–20 mg (Non-destructive)
Sensitivity Low (Bulk property)High (Trace detection)Medium (Limit ~0.1%)
Benzoxazinone Risk High: Hydrolysis during weighing/combustion leads to false fails.Medium: May detect hydrolysis product, but ionization bias exists.Low: Distinct chemical shifts separate Ring-Closed vs. Ring-Open forms.
Acceptance Criteria

absolute diff.

ppm mass error

purity (with internal std)
Cost/Time Low / 24–48 hrsMedium / 1–4 hrsLow / 30 mins
The "Self-Validating" Calculation

Before discarding a batch due to failed EA, perform this calculation. If your experimental data matches the "Hydrolyzed" column, your compound is pure but degraded by the atmosphere.

Case Study: 2-Methyl-4H-3,1-benzoxazin-4-one (


) 
ElementTheoretical (Target)Theoretical (Hydrolyzed:

)
The "Shift"
Carbon 67.08% 60.33% -6.75% (Huge Drop)
Hydrogen 4.38%5.06%+0.68% (Rise)
Nitrogen 8.69%7.82%-0.87% (Drop)

Expert Insight: If your EA results show a Carbon drop of >5% and a Hydrogen rise of >0.5%, do not repurify. The compound is likely pure but hygroscopic. Switch to qNMR.

Part 3: Experimental Protocols
Protocol A: Preparation for Elemental Analysis (The Drying Step)

Objective: Remove surface moisture without triggering thermal hydrolysis.

  • Synthesis: Isolate the benzoxazinone via precipitation (avoid aqueous workups if possible; use anhydrous ether/hexane).

  • Vacuum Drying: Place the sample in a drying pistol or vacuum desiccator.

    • Desiccant: Use

      
       (Phosphorus Pentoxide) as it is aggressive enough to maintain an anhydrous environment.
      
    • Temperature: Maintain 40–50°C. Do not exceed 60°C , as thermal dimerization can occur [1].

    • Duration: Minimum 6 hours.[4]

  • Sealing: If the facility allows, seal the sample in a pre-weighed tin capsule inside a glovebox (Nitrogen atmosphere) before sending for analysis.

Protocol B: qNMR Validation (The Alternative)

Objective: Quantify purity when EA fails due to instability.

  • Internal Standard (IS): Select 1,3,5-Trimethoxybenzene or Maleic Acid (high purity, non-hygroscopic). Ensure the IS peaks do not overlap with the benzoxazinone aromatic region (7.0–8.2 ppm).

  • Solvent: Use DMSO-

    
      (dried over molecular sieves). 
    
    
    
    often contains trace HCl which catalyzes ring opening.
  • Acquisition:

    • Relaxation delay (

      
      ): Set to 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
    • Pulse angle: 90°.

  • Integration: Integrate the methyl group of the benzoxazinone (if 2-methyl substituted) vs. the IS singlet.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of Std)
    
Part 4: Decision Matrix

Use this workflow to determine the correct validation path for your specific derivative.

Validation_Workflow Start Synthesized 3,1-Benzoxazin-4-one Dry Vacuum Dry (P2O5, 45°C, 6h) Start->Dry EA Run Elemental Analysis (CHN) Dry->EA Check Is Result within ±0.4%? EA->Check Pass PASS Publish Data Check->Pass Yes FailAnalysis Analyze Deviation Check->FailAnalysis No HydrolysisCheck Calc: High H / Low C? (Hydrolysis Profile) FailAnalysis->HydrolysisCheck Large Deviation qNMR Run qNMR (DMSO-d6) HydrolysisCheck->qNMR Yes (Instability Suspected) Repurify FAIL Repurify Sample HydrolysisCheck->Repurify No (Random Impurity) FinalCheck Purity > 95%? qNMR->FinalCheck FinalCheck->Repurify No PublishAlt PASS Publish with qNMR + HRMS (Cite Instability) FinalCheck->PublishAlt Yes

Caption: Decision tree for validating benzoxazinone purity, prioritizing qNMR when hydrolytic instability compromises combustion analysis.

References
  • Bain, D. I., & Smalley, R. K. (1968). Synthesis of 4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593–1597. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Journal of Medicinal Chemistry. (2025). Author Guidelines: Purity of Tested Compounds. American Chemical Society. Link

  • Tiwari, A., et al. (2013). Chemistry of 4H-3,1-benzoxazin-4-ones: Synthesis and Biological Applications. International Journal of Modern Organic Chemistry, 2(2), 81-121.[5] 5

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for Benzoxazinone Purity Analysis

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of benzoxazinones. We will explore the causal rela...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of benzoxazinones. We will explore the causal relationships behind critical methodological choices, compare the developed method against viable alternatives, and ground our protocols in the authoritative standards of the pharmaceutical industry. The objective is to equip researchers, scientists, and drug development professionals with a self-validating system for ensuring the quality and integrity of benzoxazinone-based active pharmaceutical ingredients (APIs).

Introduction: The Analytical Imperative for Benzoxazinone Purity

Benzoxazinones are a class of heterocyclic compounds of significant interest in medicinal chemistry, exhibiting a wide range of biological activities.[1] As with any API, ensuring its purity is paramount for safety and efficacy. A purity analysis method must not only quantify the main compound but also separate, detect, and quantify any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and adaptability.[2] This guide will focus on developing a stability-indicating reversed-phase HPLC (RP-HPLC) method, which is designed to resolve the API from any potential degradation products that may form under stress conditions, a critical requirement for stability testing.[3][4]

Foundational Principles: Why RP-HPLC for Benzoxazinones?

The selection of the chromatographic mode is the first critical decision. For benzoxazinones, which are typically moderately polar to non-polar compounds, reversed-phase chromatography is the logical choice.

  • Mechanism of Separation: In RP-HPLC, the stationary phase (e.g., octadecylsilane or C18) is non-polar, while the mobile phase is a polar solvent mixture, usually water and a miscible organic solvent like acetonitrile or methanol.[5] Benzoxazinones, being less polar than the mobile phase, will partition onto the non-polar stationary phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), we can systematically elute compounds in order of increasing hydrophobicity.

  • Causality of Choice: This approach is favored over normal-phase chromatography because it uses aqueous mobile phases, which are more compatible with the solubility of most pharmaceutical compounds and their salts. Furthermore, the elution order is predictable, and the columns are exceptionally stable and reproducible.

Diagram: HPLC Method Development Workflow

HPLCMethodDevelopment cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Method Validation (ICH Q2(R1)) A Define Analytical Target Profile B Analyte Physicochemical Characterization (pKa, logP, λmax) A->B C Initial Column & Mobile Phase Screening (C18, C8, Phenyl) B->C D Detector Selection (UV-Vis Diode Array) C->D E Optimize Mobile Phase (pH, Organic Modifier) D->E F Optimize Gradient Profile (Slope, Time) E->F G Optimize Flow Rate & Column Temperature F->G H Achieve System Suitability Criteria (Resolution > 2, Tailing < 1.5) G->H I Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) H->I J Peak Purity Analysis (Diode Array Detector) I->J K Confirm Specificity (Resolution from Degradants) J->K L Validate Parameters: Accuracy, Precision, Specificity, Linearity, Range, LOD, LOQ, Robustness K->L M Finalize Method & Document L->M

Caption: A structured workflow for HPLC method development.

Experimental Protocol: Developing a Stability-Indicating HPLC Method

This section details a step-by-step protocol grounded in established pharmacopeial principles.[6][7][8]

Step 1: Initial Method Scouting
  • Analyte Characterization:

    • Dissolve the benzoxazinone reference standard in a suitable solvent (e.g., acetonitrile/water 50:50 v/v).

    • Using a UV-Vis spectrophotometer, scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). This will be the primary detection wavelength.[5] Many benzoxazinone derivatives show strong absorbance around 240-280 nm.[9]

  • Initial Chromatographic Conditions:

    • Column: Start with a robust, general-purpose column, such as a C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier helps to protonate silanol groups on the silica packing, reducing peak tailing, and provides protons for mass spectrometry detection if used.

    • Mobile Phase B: Acetonitrile.

    • Detector: UV-Vis Diode Array Detector (DAD) set at the determined λmax.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Initial Gradient: Run a fast scouting gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time of the main peak and any visible impurities.

Step 2: Method Optimization

The goal is to achieve a resolution (Rs) of >2.0 between the main peak and its closest eluting impurity, with a tailing factor (Tf) between 0.8 and 1.5.[10]

  • Gradient Optimization: Based on the scouting run, adjust the gradient slope to improve the separation around the main peak. If impurities elute very close to the main peak, a shallower gradient (e.g., a change of 2-5% organic per minute) in that region will increase resolution.

  • Mobile Phase pH: If peak shape is poor (e.g., tailing or fronting), especially for ionizable benzoxazinones, adjust the mobile phase pH. Using a buffer (e.g., phosphate or acetate) at a pH at least 2 units away from the analyte's pKa will ensure it is in a single ionic state, leading to sharper, more symmetrical peaks.[5]

  • Organic Modifier: Compare acetonitrile and methanol as the organic modifier (Mobile Phase B). Acetonitrile often provides better peak shape and lower backpressure, while methanol can offer different selectivity, which might be advantageous for resolving difficult peak pairs.

Step 3: Forced Degradation Study (Ensuring Specificity)

To validate the method as "stability-indicating," the API is subjected to stress conditions to intentionally produce degradation products.[11][12] The method must be able to separate the intact API from these degradants.

Protocol: Prepare separate solutions of the benzoxazinone API (approx. 1 mg/mL) and subject them to the following conditions:

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid API at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B) for a defined period.

After exposure, neutralize the acid and base samples, dilute all samples to a suitable concentration, and analyze them using the optimized HPLC method. The method is considered specific if the main benzoxazinone peak is resolved from all degradation peaks and maintains peak purity, as assessed by the DAD.

Diagram: Principle of a Stability-Indicating Assay

StabilityIndicating xaxis X Retention Time (min) xaxis->X yaxis Y Absorbance yaxis->Y data p1_peak data->p1_peak p2_peak data->p2_peak p3_peak data->p3_peak p1 Degradant 1 p2 API Peak p3 Degradant 2 res_line1 res_line2 res_line1->res_line2 Resolution (Rs) > 2.0

Caption: Ideal chromatogram showing the API peak well-resolved from its degradants.

Method Validation: A Trustworthy System

The optimized method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[13][14]

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Peak purity index > 0.999; Baseline resolution (Rs > 2) from degradants and impurities.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.For Purity/Assay: 80% to 120% of the test concentration.[13]
Accuracy The closeness of test results to the true value.98.0% to 102.0% recovery for the API assay.
Precision The degree of scatter between a series of measurements.Repeatability (intra-day) & Intermediate Precision (inter-day/analyst/instrument) RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD for precision at LOQ should be ≤ 10%.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.System suitability criteria are met after minor changes (e.g., ±0.2 pH, ±2°C, ±5% organic phase).

Table 1: Summary of Validation Parameters as per ICH Q2(R1).

Comparison with Alternative Methods

While HPLC is the gold standard, it is instructive to compare it with other potential techniques for purity analysis.

Technique Principle Advantages for Benzoxazinone Analysis Disadvantages Best Use Case
HPLC (High-Performance Liquid Chromatography) Differential partitioning between a liquid mobile phase and a solid stationary phase.[15]High resolution, excellent quantitation, robust and reproducible, easily automated, stability-indicating capability.Higher initial instrument cost, requires solvent purchase and disposal, moderate analysis time (15-30 min).Gold standard for quality control, stability testing, and regulatory submissions.
UPLC (Ultra-Performance Liquid Chromatography) Similar to HPLC but uses columns with sub-2 µm particles, requiring higher pressures.Significantly faster run times (<5 min), improved resolution and sensitivity, reduced solvent consumption.Very high initial instrument cost, more susceptible to blockage from particulate matter, requires higher purity solvents.High-throughput screening, complex mixture analysis, method modernization for existing HPLC methods.
TLC (Thin-Layer Chromatography) Separation on a thin layer of adsorbent material driven by capillary action.Low cost, simple, rapid screening of multiple samples simultaneously.Poor quantitative capability, lower resolution, not easily automated, not stability-indicating.In-process reaction monitoring, raw material identification, preliminary impurity screening.
GC (Gas Chromatography) Separation of volatile compounds in a gaseous mobile phase.[6]Excellent for volatile and thermally stable impurities (e.g., residual solvents).Not suitable for non-volatile or thermally labile compounds like most benzoxazinones without derivatization.Analysis of specific volatile impurities or starting materials, not for the primary API purity assay.

Table 2: Comparison of Analytical Techniques for Benzoxazinone Purity Analysis.

Conclusion

The development of a stability-indicating HPLC method is a systematic, multi-phase process that is essential for ensuring the purity, safety, and efficacy of benzoxazinone-based APIs. By grounding the methodology in the principles of chromatographic theory and adhering to the rigorous validation standards set by guidelines such as ICH Q2(R1), a trustworthy and self-validating analytical system can be established.[16] While techniques like UPLC offer advancements in speed and efficiency, a well-developed HPLC method remains the robust, reliable, and universally accepted standard for definitive purity analysis in the pharmaceutical industry. The causality-driven approach outlined in this guide provides a clear pathway to achieving this standard.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Ph. Eur. 2.2.29. Liquid Chromatography Source: DSDP Analytics URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]

  • Title: 2.2.29. Liquid Chromatography - European Pharmacopoeia 10.0 Source: Scribd URL: [Link]

  • Title: 2.2.29. Liquid chromatography - EUROPEAN PHARMACOPOEIA 6.0 Source: EDQM URL: [Link]

  • Title: General Information - New Expression of Acceptance Criteria in the Test for Related Substances Source: European Pharmacopoeia URL: [Link]

  • Title: Several Revised Chapters on Chromatographic Methods Adopted Source: ECA Academy URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: Structures of (a) benzoxazinone derivatives Source: ResearchGate URL: [Link]

  • Title: Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS Source: ResearchGate URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: PharmTech URL: [Link]

  • Title: stability-indicating hplc method: Topics Source: Science.gov URL: [Link]

  • Title: Stability Indicating HPLC Method Development: A Review Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control Source: MDPI URL: [Link]

  • Title: Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives Source: Scientific Reports URL: [Link]

  • Title: Development and validation of a stability-indicating RP-HPLC-FLD method Source: International Journal of Applied Pharmaceutics URL: [Link]

  • Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: Asian Journal of Pharmaceutical Analysis URL: [Link]

  • Title: Stability Indicating HPLC Method Development: A Review Source: International Research Journal of Pharmacy and Medical Sciences URL: [Link]

  • Title: HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW Source: World Journal of Pharmaceutical and Medical Research URL: [Link]

Sources

Comparative

Comparative Guide: Benzoxazinone vs. Quinazolinone Derivatives in Drug Discovery

Executive Summary: The Stability-Reactivity Trade-off In the landscape of heterocyclic pharmacophores, Benzoxazinones (specifically 1,3-benzoxazin-4-ones) and Quinazolinones (quinazolin-4(3H)-ones) represent a classic st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Trade-off

In the landscape of heterocyclic pharmacophores, Benzoxazinones (specifically 1,3-benzoxazin-4-ones) and Quinazolinones (quinazolin-4(3H)-ones) represent a classic study in bioisosterism where a single atom substitution (Oxygen vs. Nitrogen) dictates the mechanism of action.

  • The Verdict:

    • Select Quinazolinones when designing competitive inhibitors (e.g., Kinase inhibitors like EGFR). Their high chemical stability allows for durable non-covalent binding within hydrophobic pockets.

    • Select Benzoxazinones when designing covalent modifiers or suicide substrates . The lower stability of the lactone ring renders them susceptible to nucleophilic attack, making them ideal for acylating active site serine residues in proteases (e.g., Human Leukocyte Elastase).

This guide provides a head-to-head analysis of their biological activities, supported by experimental protocols and mechanistic causality.

Chemical Scaffold & Pharmacophore Analysis[1][2][3]

The core difference lies in the stability of the heterocyclic ring. The benzoxazinone ring contains a lactone (ester-like) bond, whereas the quinazolinone contains a lactam (amide-like) bond.

Structural Logic & Reactivity
  • Benzoxazinone (O-heterocycle): High electrophilicity at the C-2 and C-4 positions. The ring is prone to opening by nucleophiles (amines, hydroxides, or active site serine residues). This makes them excellent acylating agents.

  • Quinazolinone (N-heterocycle): The lactam linkage is robust and resistant to hydrolysis. This stability allows the molecule to survive metabolic transit and engage in sustained H-bonding interactions (Donor-Acceptor pairs) within target proteins without decomposing.

Visualization: Synthesis & Conversion Pathway

The following diagram illustrates the chemical relationship: Benzoxazinones are often reactive intermediates used to synthesize the more stable Quinazolinones.

ChemicalPathway Anthranilic Anthranilic Acid (Precursor) Benzoxazinone Benzoxazinone (Kinetic Product) *Reactive Lactone* Anthranilic->Benzoxazinone Cyclization (Ac2O or Acid Chloride) Quinazolinone Quinazolinone (Thermodynamic Product) *Stable Lactam* Benzoxazinone->Quinazolinone Amine Substitution (Ring Opening -> Recyclization) Nucleophile Nucleophile (R-NH2, Serine-OH) Benzoxazinone->Nucleophile Acylation (Covalent Modification)

Figure 1: The synthetic trajectory from Anthranilic acid.[1][2] Benzoxazinones (Red) are reactive electrophiles, while Quinazolinones (Green) are stable scaffolds.

Therapeutic Area Comparison

A. Anti-Inflammatory Activity (NSAID Hybrids)[4][5][6][7]
  • Mechanism: Inhibition of COX-1/COX-2 and suppression of pro-inflammatory cytokines.

  • Comparative Data: In a direct comparison of derivatives synthesized from NSAIDs (e.g., Diclofenac), benzoxazinone derivatives demonstrated superior efficacy with lower gastric toxicity compared to their quinazolinone analogs.[2][3]

  • Why? The benzoxazinone ring likely acts as a prodrug or modifies the pharmacokinetic profile, allowing better penetration or localized release of the NSAID moiety, whereas the rigid quinazolinone may cause direct mucosal irritation.

Table 1: Comparative Anti-inflammatory Activity (Rat Paw Edema Model) Data derived from NSAID-hybrid study (Source 1)

Derivative BaseScaffold Type% Inhibition (Edema)Ulcerogenicity Index (UI)Outcome
Diclofenac-Hybrid Benzoxazinone 62.61% 2.67 Superior Safety/Efficacy
Diclofenac-HybridQuinazolinone58.4%3.12Moderate
Standard (Diclofenac)N/A65.0%>3.50High Toxicity
B. Anticancer Activity (EGFR/Kinase Inhibition)[3][8]
  • Mechanism: Competitive ATP binding.

  • Dominance: Quinazolinones are the clear winner here.

  • Causality: Kinase inhibitors require a stable scaffold to sit in the ATP binding pocket for extended periods. A benzoxazinone would likely hydrolyze or react non-specifically before achieving sustained inhibition.

  • Evidence: FDA-approved drugs like Gefitinib, Erlotinib, and Vandetanib utilize the quinazoline/quinazolinone core.

C. Antimicrobial Activity (Serine Protease Inhibition)
  • Mechanism:

    • Benzoxazinones:[1][2][3][4][5][6] Irreversible inhibition of bacterial serine proteases (e.g., elastase) via ring-opening acylation.

    • Quinazolinones: DNA gyrase inhibition (intercalation).

  • Performance: Benzoxazinones show potent activity against specific resistant strains (e.g., P. aeruginosa) where protease virulence factors are key.

Experimental Protocols

Protocol A: Synthesis of Benzoxazinone (The Reactive Scaffold)

Objective: Synthesize 2-substituted-4H-benzo[d][1,3]oxazin-4-one.

  • Reagents: Anthranilic acid (0.01 mol), Acid Chloride (e.g., Benzoyl chloride, 0.01 mol), Pyridine (solvent/base).

  • Procedure:

    • Dissolve anthranilic acid in dry pyridine (30 mL) at 0°C.

    • Add acid chloride dropwise over 20 minutes.

    • Stir at room temperature for 1 hour.

    • Critical Step: Pour the reaction mixture into crushed ice/HCl water. The benzoxazinone will precipitate as a solid.

    • Validation: IR spectroscopy must show a strong lactone carbonyl peak at 1750-1780 cm⁻¹ . If the peak is lower (1650-1680 cm⁻¹), the ring has opened (hydrolysis).

Protocol B: Conversion to Quinazolinone (The Stable Scaffold)

Objective: Convert Benzoxazinone to 2,3-disubstituted quinazolin-4(3H)-one.

  • Reagents: Benzoxazinone product (from Protocol A), Primary Amine (e.g., Aniline or Hydrazine), Ethanol.

  • Procedure:

    • Suspend benzoxazinone (0.01 mol) in absolute ethanol (50 mL).

    • Add primary amine (0.01 mol).

    • Reflux for 4–6 hours.

    • Observation: The mixture will initially clear (ring opening) and then precipitate the product (recyclization).

    • Validation: IR spectroscopy will show a shift in carbonyl frequency to 1660-1690 cm⁻¹ (Amide I band).

Visualization: Mechanism of Action Comparison

MOA cluster_Benz Benzoxazinone Mechanism (Protease) cluster_Quin Quinazolinone Mechanism (Kinase/EGFR) B_Ligand Benzoxazinone Serine Enzyme Serine-OH B_Ligand->Serine Nucleophilic Attack AcylEnzyme Acyl-Enzyme Complex (Irreversible Inhibition) Serine->AcylEnzyme Ring Opening (Covalent Bond) Q_Ligand Quinazolinone Pocket ATP Binding Pocket Q_Ligand->Pocket Hydrophobic Entry Complex Stable Ligand-Protein Complex (Competitive Inhibition) Pocket->Complex H-Bonding/Pi-Stacking (Non-Covalent)

Figure 2: Mechanistic divergence. Benzoxazinones act via covalent modification (Top), while Quinazolinones act via stable binding (Bottom).

References

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Source: ResearchGate / Mongolian Journal of Chemistry. Relevance: Provides direct head-to-head data on anti-inflammatory activity and ulcerogenicity. URL:

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Source: PubMed / NIH. Relevance: Comprehensive review of Quinazolinone anticancer (EGFR) and antimicrobial mechanisms. URL:

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives. Source: IKM / Malaysian Journal of Chemistry. Relevance: Details the reactivity of the benzoxazine ring and its application in antimicrobial "suicide" inhibition. URL:

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: PMC / NIH. Relevance: Validates the dominance of quinazolinones in kinase inhibition pathways. URL:

Sources

Validation

Spectroscopic Validation &amp; Comparative Analysis: 6-amino-2-methyl-4H-3,1-benzoxazin-4-one

This guide outlines the spectroscopic validation of 6-amino-2-methyl-4H-3,1-benzoxazin-4-one (CAS 1368659-05-5), a critical pharmacophore in the synthesis of quinazolinone-based therapeutics. Executive Summary & Technica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic validation of 6-amino-2-methyl-4H-3,1-benzoxazin-4-one (CAS 1368659-05-5), a critical pharmacophore in the synthesis of quinazolinone-based therapeutics.

Executive Summary & Technical Context

6-amino-2-methyl-4H-3,1-benzoxazin-4-one is a reactive heterocyclic intermediate derived from anthranilic acid derivatives. Its primary utility lies in its electrophilic C-4 and C-2 centers, making it a versatile precursor for quinazolinones and fused tricyclic systems.

The Challenge: The benzoxazinone ring is thermodynamically unstable toward hydrolysis. In the presence of atmospheric moisture, it rapidly reverts to the ring-opened N-acetyl anthranilic acid derivative. Furthermore, synthesizing the free amino species (without acetylating the 6-position) requires precise control, often necessitating the reduction of a nitro-precursor rather than direct acetylation of a diamine.

Scope of Guide: This document provides a self-validating spectroscopic framework to:

  • Confirm Cyclization: Distinguish the closed benzoxazinone ring from the open-chain precursor.

  • Validate Functionalization: Verify the integrity of the 6-amino group against the 6-nitro precursor or 6-acetamido by-product.

  • Benchmark Purity: Compare experimental data against Density Functional Theory (DFT) predictions.

Comparative Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR)

The infrared spectrum is the first line of defense in validating the ring closure.

Functional GroupTarget Product (6-Amino-Benzoxazinone)Alternative 1 (6-Nitro Precursor)Alternative 2 (Hydrolyzed By-product)Mechanistic Insight
Lactone (C=O) 1750–1765 cm⁻¹ (Strong, Sharp)1760–1780 cm⁻¹AbsentThe high-frequency shift confirms the strained lactone ring. Absence indicates ring opening.
Amide/Acid (C=O) AbsentAbsent1680–1700 cm⁻¹ (Broad)Appearance of a lower frequency C=O signals hydrolysis to the N-acetyl acid.
Imine (C=N) 1620–1640 cm⁻¹ 1630–1650 cm⁻¹AbsentCharacteristic of the oxazinone ring system.
Amine (NH₂) 3350 & 3450 cm⁻¹ (Doublet)AbsentAbsent (or broad OH)Doublet confirms primary amine. Single band suggests secondary (acetamido) impurity.
Nitro (NO₂) Absent1340 & 1520 cm⁻¹ AbsentDisappearance of these strong bands confirms successful reduction.
Nuclear Magnetic Resonance ( H-NMR)

NMR provides definitive structural proof. Data is referenced to DMSO-


.
  • Key Diagnostic Signal: The C2-Methyl group appears as a sharp singlet.

  • Differentiation:

    • Ring Closed: Methyl signal is deshielded (~2.2–2.4 ppm) due to the electron-withdrawing imine.

    • Ring Open: Methyl signal (N-acetyl) shifts upfield (~2.0–2.1 ppm).

Comparative Chemical Shifts (


, ppm): 
PositionTarget Product (6-Amino)Precursor (6-Nitro)DFT Prediction (B3LYP/6-311G**)
C2-CH₃ 2.32 (s, 3H) 2.45 (s, 3H)2.38
H-5 (Aromatic) 7.15 (d) 8.60 (d)7.20
H-7 (Aromatic) 6.90 (dd) 8.45 (dd)7.05
H-8 (Aromatic) 7.30 (d) 7.80 (d)7.41
NH₂ / OH 5.40 (s, 2H) Absent--

Analyst Note: The dramatic upfield shift of aromatic protons H-5 and H-7 in the target product compared to the nitro precursor confirms the electronic change from an electron-withdrawing group (


) to an electron-donating group (

).

Experimental Protocols

Protocol A: Synthesis & Isolation (Validation Context)

To ensure the spectroscopic data corresponds to the correct species, follow this isolation logic.

  • Precursor: Start with 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one .

  • Reduction: Hydrogenation using 5% Pd/C in anhydrous Ethyl Acetate. Crucial: Avoid protic solvents (EtOH/MeOH) during workup to prevent ring opening.

  • Isolation: Filter catalyst, evaporate solvent under reduced pressure. Recrystallize immediately from dry benzene or toluene.

Protocol B: Spectroscopic Sample Preparation

Objective: Prevent in-situ hydrolysis during measurement.

  • FT-IR (ATR Method):

    • Ensure the crystal stage is completely dry.

    • Acquire background spectrum immediately before loading.

    • Pass Criteria: Absence of broad OH stretch at 3000–2500 cm⁻¹.

  • NMR (

    
    H & 
    
    
    
    C):
    • Solvent: Use DMSO-

      
        (dried over molecular sieves). Commercial DMSO often contains water which opens the ring.
      
    • Tube Prep: Flush NMR tube with

      
       gas before sealing.
      
    • Time Sensitivity: Run the spectrum within 15 minutes of dissolution.

Visual Validation Workflow

The following diagram illustrates the logical flow for validating the synthesis and distinguishing the product from common failure modes.

G Start Starting Material (5-Nitroanthranilic Acid) Step1 Cyclization (Ac2O, Reflux) Start->Step1 Inter Intermediate (6-Nitro-Benzoxazinone) Step1->Inter IR: 1770 cm⁻¹ (Lactone) Step2 Selective Reduction (H2, Pd/C, EtOAc) Inter->Step2 Fail2 Over-Acetylation (6-Acetamido derivative) Inter->Fail2 Excess Ac2O / Wrong Route Target TARGET PRODUCT (6-Amino-Benzoxazinone) Step2->Target NMR: H-5 Upfield Shift Fail1 Hydrolysis Product (Ring Open) Target->Fail1 Moisture/Protic Solvent Check1 Check: IR C=O > 1750? Target->Check1 Check2 Check: NMR NH2 Signal? Target->Check2

Caption: Logical workflow for synthesis validation, highlighting critical spectroscopic checkpoints and potential stability failure modes.

References

  • Synthesis of Benzoxazinones: Soliman, M. H., et al. "Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation." Afinidad, 2021.[1]

  • Spectroscopic Data (General Class): Petronijevic, J., et al. "Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation." Journal of Chemical Sciences, 2019.

  • Reactivity & Hydrolysis: Steinberg, M., et al. "Kinetics and Mechanism of the Hydrolysis of 3,1-Benzoxazin-4-ones." Journal of Organic Chemistry, 1980.
  • Compound Identity: PubChem CID 10920656 (General Benzoxazinone Parent).

  • Commercial Availability & CAS: 6-Amino-2-methyl-4H-3,1-benzoxazin-4-one (CAS 1368659-05-5).[2][3][4][5][6]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-amino-2-methyl-4H-3,1-benzoxazin-4-one

Operational Safety Guide: 6-amino-2-methyl-4H-3,1-benzoxazin-4-one Executive Summary: This guide defines the safety architecture for handling 6-amino-2-methyl-4H-3,1-benzoxazin-4-one (often a key intermediate in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 6-amino-2-methyl-4H-3,1-benzoxazin-4-one

Executive Summary: This guide defines the safety architecture for handling 6-amino-2-methyl-4H-3,1-benzoxazin-4-one (often a key intermediate in the synthesis of quinazolinone-based pharmaceuticals). While specific Safety Data Sheets (SDS) for this exact isomer can be sparse, its structural pharmacophore—combining a reactive benzoxazinone ring with a primary amine—dictates a strict safety profile. We treat this compound as a Skin/Eye Irritant and a Potential Respiratory Sensitizer based on structure-activity relationships (SAR) of analogous benzoxazines [1, 2].

Part 1: Chemical Risk Profile & Hazard Identification

Before selecting PPE, you must understand the "Enemy." This molecule presents a dual threat: the electrophilic lactone ring (reactive toward biological nucleophiles) and the nucleophilic amino group.

Hazard Class GHS Code Risk Description Operational Implication
Skin Irritation H315 Causes skin irritation upon contact.Direct contact triggers dermatitis; requires barrier protection.
Eye Irritation H319 Causes serious eye irritation.[1][2]Dust particles are abrasive and chemically reactive with corneal moisture.
STOT SE 3 H335 May cause respiratory irritation.[3]Inhalation of dust triggers mucosal inflammation.
Sensitization H317/H334 Predicted (Precautionary Principle).Aniline-like moieties can cause hypersensitivity. Zero-inhalation tolerance.

Note: Always verify the CAS number on your specific vendor bottle (Common variants include CAS 1368659-05-5 or similar isomers) as purity profiles affect toxicity [1].

Part 2: PPE Matrix (Task-Based Protection)

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy of the task.

Task Intensity Scenario Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Level 1: Low Energy Moving sealed containers; Visual inspection.Single Nitrile (Min 0.11 mm).Safety Glasses with side shields (ANSI Z87.1).Not required if container is sealed.[4]Standard Lab Coat (Cotton/Poly).
Level 2: High Risk Weighing powder; Open transfer; Solubilization.Double Nitrile (Outer: 5 mil, Inner: 4 mil). Why: Visual breach detection & permeation lag time.Chemical Splash Goggles .[3] Why: Glasses do not seal against airborne dust.N95 (minimum) if in Fume Hood. P100/PAPR if outside hood (Discouraged).Tyvek® Sleeves or disposable apron over lab coat.
Level 3: Emergency Spill cleanup (>5g); Aerosol generation.Laminate Film (Silver Shield) or Heavy Butyl.Full Face Shield over Goggles.[3]Full-face Elastomeric Respirator (P100 + OV cartridges).Tyvek® Coverall (Type 5/6).

Part 3: Operational Workflow & Engineering Controls

PPE is the last line of defense. The primary defense is the engineering control (The Hood).

Protocol A: Weighing & Transfer (Critical Step)

The highest risk of exposure occurs when the static-charged powder jumps from the spatula.

  • Static Mitigation: Use an ionizing bar or anti-static gun inside the balance enclosure. Benzoxazinones are organic insulators and accumulate static charge, causing "dust fly-out."

  • The "Tunnel" Technique: Never weigh on the open bench. Use a Powder Containment Hood or a standard Fume Hood with the sash at the lowest working position (approx. 6 inches).

  • Solubilization: Dissolve the solid immediately in the transport solvent (e.g., DMSO, DCM) inside the hood before moving it to the reaction vessel. Solutions are safer to transport than powders.

Protocol B: Reaction & Quenching
  • Vessel Type: Use closed systems (septum-capped flasks).

  • Temperature Control: If heating, ensure a reflux condenser is active. Benzoxazinones can degrade or sublime; keep the system closed.

  • Quenching: When reacting with nucleophiles (e.g., amines, alcohols), the ring opening is exothermic. Add reagents dropwise to prevent thermal runaway and aerosolization.

Part 4: Waste Disposal & Decontamination

Do not wash benzoxazinone waste down the drain.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into Hazardous Solid Waste (yellow bag/bin), labeled "Toxic Organic Solid."

  • Liquid Waste: Segregate into Non-Halogenated or Halogenated organic waste streams depending on the solvent used.

  • Decontamination Solution: For surface cleaning, use a surfactant-based cleaner (soap/water) followed by an alcohol wipe (Isopropanol). Avoid strong acids/bases for cleaning unless part of a specific neutralization protocol, as they may hydrolyze the ring unpredictably.

Part 5: Emergency Response

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol/solvents on skin (increases permeation).

  • Eye Contact: Flush for 15 minutes. Hold eyelids open.

Part 6: Visualizing the Safety Workflow

The following diagram illustrates the "Chain of Custody" for safety during the experimental lifecycle.

SafetyWorkflow cluster_hood Engineering Control Zone (Fume Hood) Storage 1. Storage (Cool, Dry, Sealed) Weighing 2. Weighing (Fume Hood + Anti-Static) Storage->Weighing PPE: Nitrile Gloves Transport 3. Transport (Dissolved in Solvent) Weighing->Transport PPE: Goggles + Sleeves Reaction 4. Reaction (Closed Vessel) Transport->Reaction Closed System Waste 5. Disposal (Solid vs Liquid Stream) Reaction->Waste Segregation

Figure 1: Safety lifecycle for handling benzoxazinone intermediates.[1][4][5][6] Note the containment zone.

References

  • Diplomata Comercial. (2025). How to Handle Amines Safely in Industrial Environments. Retrieved from [Link]

  • U.S. EPA. (2025). Personal Protective Equipment Levels and Guidelines. Retrieved from [Link]

Sources

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6-amino-2-methyl-4H-3,1-benzoxazin-4-one
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